Methyl 2-(methylamino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(methylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGABWCSZZWXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13515-93-0 (hydrochloride) | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60970053 | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-12-1 | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5473-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(methylamino)acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine.[1] Its chemical structure, featuring both a secondary amine and a methyl ester functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and its role in various scientific applications, with a focus on data relevant to research and development.
Chemical Structure and Properties
This compound is the methyl ester of N-methylglycine (sarcosine). The presence of the methyl group on the nitrogen atom distinguishes it from glycine methyl ester. This structural feature influences its reactivity and physical properties.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below. While experimental data for the free base is limited, information for its more common hydrochloride salt is more readily available.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₄H₉NO₂[2] | C₄H₉NO₂·HCl |
| Molecular Weight | 103.12 g/mol [2] | 139.58 g/mol |
| CAS Number | 5473-12-1 | 13515-93-0 |
| Melting Point | Not available | 117-119 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in water[3] |
Synthesis
This compound is primarily synthesized through the esterification of sarcosine with methanol. This reaction is typically acid-catalyzed.
General Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocol: Esterification of Sarcosine
Materials:
-
Sarcosine
-
Methanol (anhydrous)
-
Thionyl chloride
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend sarcosine in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, sarcosine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy (Predicted)
-
-OCH₃ (ester): A singlet expected around 3.7 ppm.
-
-CH₂-: A singlet expected around 3.3-3.5 ppm.
-
-NH-CH₃: A singlet expected around 2.4 ppm.
-
-NH-: A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
C=O (ester): Expected in the range of 170-175 ppm.
-
-OCH₃ (ester): Expected around 52 ppm.
-
-CH₂-: Expected around 50-55 ppm.
-
-NH-CH₃: Expected around 35 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorption bands in the region of 2800-3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1740 cm⁻¹.[4]
-
C-O stretch (ester): A strong absorption band in the region of 1150-1250 cm⁻¹.[4]
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).
Biological Relevance and Applications in Drug Development
While this compound itself does not have extensive documented biological activity, its parent compound, sarcosine, is an important intermediate in several metabolic pathways.[1] Sarcosine is involved in the one-carbon metabolism cycle and is synthesized from glycine by the enzyme glycine N-methyltransferase (GNMT). It is then demethylated back to glycine by sarcosine dehydrogenase (SARDH) or pipecolic acid oxidase (PIPOX).[5][6]
Caption: Overview of the Sarcosine Metabolism Pathway.
Elevated levels of sarcosine have been implicated in the progression of certain cancers, such as prostate cancer, making the enzymes in its metabolic pathway potential therapeutic targets.[6][7]
This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[8] Its bifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the development of novel therapeutics. For example, it is used in the synthesis of peptidomimetics and other complex heterocyclic structures.
Experimental Workflows
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound hydrochloride.
References
- 1. Sarcosine - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound|CAS 5473-12-1 [benchchem.com]
An In-depth Technical Guide to the Synthesis of Sarcosine Methyl Ester from Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing sarcosine methyl ester, a key intermediate in pharmaceutical synthesis and various biochemical applications, starting from the readily available amino acid, glycine. This document details established methodologies, including the Eschweiler-Clarke reaction, reductive amination, and direct methylation, followed by Fischer esterification. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate practical application and optimization in a laboratory setting.
Synthetic Strategies Overview
The synthesis of sarcosine methyl ester from glycine is typically achieved through a two-stage process:
-
N-methylation of Glycine to Sarcosine: The primary amino group of glycine is methylated to form the secondary amine, sarcosine (N-methylglycine).
-
Esterification of Sarcosine: The carboxylic acid moiety of sarcosine is then esterified to yield sarcosine methyl ester.
This guide will explore three prominent methods for the initial N-methylation step, followed by a general, robust protocol for the subsequent esterification.
N-Methylation of Glycine to Sarcosine
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines.[1][2] It utilizes an excess of formic acid and formaldehyde to reductively methylate the amine, advantageously stopping at the tertiary amine stage and thus preventing the formation of quaternary ammonium salts.[1][3]
The reaction proceeds through the formation of an imine from glycine and formaldehyde, which is then reduced by formic acid acting as a hydride donor. The release of carbon dioxide drives the reaction to completion.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 eq) in an aqueous solution of formaldehyde (37%, 2.5 eq).
-
Addition of Reagents: To the stirred solution, slowly add formic acid (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess formaldehyde and formic acid. The resulting residue, crude sarcosine, can be purified by recrystallization from an ethanol/water mixture.
Method 2: Reductive Amination of Glyoxylic Acid
Reductive amination offers an alternative pathway to sarcosine by reacting glyoxylic acid with methylamine, followed by reduction of the intermediate imine.[5][6] This method is a cornerstone in the synthesis of amino acids.[7]
The reaction involves the formation of an imine between the carbonyl group of glyoxylic acid and the primary amine (methylamine). The resulting C=N bond is then selectively reduced to a C-N single bond using a suitable reducing agent.[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve glyoxylic acid (1.0 eq) in an appropriate solvent such as methanol or water.
-
Addition of Amine: Add an aqueous solution of methylamine (1.1 eq) to the reaction mixture.
-
pH Adjustment: Adjust the pH of the solution to a weakly acidic range (pH 5-6) using a suitable acid or base.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding a small amount of acetone. Acidify the mixture with hydrochloric acid and then concentrate under reduced pressure. The crude sarcosine hydrochloride can be purified by ion-exchange chromatography or recrystallization.
Method 3: Direct Methylation with Dimethyl Carbonate
A more recent and environmentally benign approach involves the direct methylation of glycine using dimethyl carbonate as a methylating agent, often in the presence of a catalyst.
This reaction proceeds via nucleophilic attack of the glycine nitrogen on the methyl group of dimethyl carbonate, facilitated by a basic catalyst.
-
Reaction Setup: In a stainless steel reaction vessel equipped with a stirrer, heater, and reflux condenser, add water, glycine (1.0 eq), and a catalyst such as a mixture of AlCl3 and K2CO3.
-
Addition of Methylating Agent: While stirring, add dimethyl carbonate (1.5-2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90-120 °C and maintain for 7-10 hours.
-
Work-up and Purification: After cooling, add acetone to the mixture to induce crystallization of sarcosine. The product is then isolated by filtration.
Quantitative Data Summary for Sarcosine Synthesis
| Method | Key Reagents | Typical Yield | Purity | Reaction Time | Temperature (°C) |
| Eschweiler-Clarke | Glycine, Formaldehyde, Formic Acid | 70-85% | High after purification | 8-12 hours | 100-110 |
| Reductive Amination | Glyoxylic Acid, Methylamine, NaBH3CN | 60-80% | High after chromatography | 12-24 hours | Room Temp. |
| Direct Methylation | Glycine, Dimethyl Carbonate, Catalyst | 65-85% | Good after crystallization | 7-10 hours | 90-120 |
Esterification of Sarcosine to Sarcosine Methyl Ester
The final step in the synthesis is the esterification of the carboxylic acid group of sarcosine. A common and reliable method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The product is typically isolated as the hydrochloride salt to improve stability and handling.
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.
-
Reaction Setup: Suspend sarcosine (1.0 eq) in anhydrous methanol (excess, serves as reactant and solvent) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Acid Catalyst: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or alternatively, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Remove the ice bath and stir the mixture at room temperature or under gentle reflux (50-60 °C) for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol. The resulting solid is crude sarcosine methyl ester hydrochloride.[9][10] This can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.[9][10]
Overall Experimental Workflow
The entire process from glycine to sarcosine methyl ester can be visualized as a two-step sequence.
Conclusion
This guide has detailed three primary methods for the N-methylation of glycine to sarcosine, followed by a standard protocol for the esterification to sarcosine methyl ester. The choice of method for the initial N-methylation step will depend on factors such as available reagents, desired scale, and environmental considerations. The Eschweiler-Clarke reaction is a robust and high-yielding classical method. Reductive amination provides a versatile alternative, while direct methylation with dimethyl carbonate represents a more modern, greener approach. The subsequent Fischer esterification is a straightforward and efficient method for obtaining the final product. The provided protocols, data, and diagrams serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(Methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). This compound serves as a versatile building block in organic synthesis, particularly in the preparation of peptides and more complex pharmaceutical intermediates. Its parent amino acid, sarcosine, has garnered significant interest in neuroscience research due to its role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist, implicating it in the modulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevant biological context.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that this compound is often supplied and used as its hydrochloride salt, which can influence its physical properties, particularly the melting point and solubility.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | Sarcosine methyl ester, N-Methylglycine methyl ester | - |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Colorless liquid or low melting solid | - |
| Melting Point | Not widely reported for the free base. The hydrochloride salt has a melting point of 117-119 °C. | - |
| Boiling Point | Not consistently reported. | - |
| Solubility | Soluble in water, methanol, and other polar organic solvents. | - |
Table 2: Spectroscopic Data (Expected) of this compound
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~3.7 (s, 3H, -OCH₃), δ ~3.3 (s, 2H, -CH₂-), δ ~2.4 (s, 3H, N-CH₃), δ ~1.9 (br s, 1H, -NH-) |
| ¹³C NMR | δ ~172 (C=O), δ ~52 (-OCH₃), δ ~50 (-CH₂-), δ ~35 (N-CH₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950, 2850 (C-H stretch), ~1740 (C=O ester stretch), ~1100-1200 (C-O stretch) |
| Mass Spec (m/z) | Molecular ion [M]⁺ at 103. Key fragments may include [M-31]⁺ (loss of -OCH₃) and [M-59]⁺ (loss of -COOCH₃). |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common and efficient method for the synthesis of amino acid methyl esters is the esterification of the corresponding amino acid using thionyl chloride in methanol. This method is also applicable to the synthesis of sarcosine methyl ester hydrochloride.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend sarcosine (1 equivalent) in anhydrous methanol.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. The addition should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, sarcosine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Wash the crystalline product with cold diethyl ether and dry under vacuum.
Purification by Distillation (for the free base)
To obtain the free base of this compound, the hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate or triethylamine) and extracted into an organic solvent. The solvent is then removed, and the resulting crude free base can be purified by vacuum distillation.
Biological Context and Signaling Pathways
The biological significance of this compound is primarily inferred from the well-documented activities of its parent compound, sarcosine. Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter 1 (GlyT1)[2]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.
Glycine is a mandatory co-agonist for the activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system[2]. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
The potentiation of NMDA receptor function through GlyT1 inhibition has made sarcosine and its derivatives, including this compound, attractive targets for the development of therapeutics for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Below is a diagram illustrating the role of GlyT1 and the NMDA receptor signaling pathway.
Caption: NMDA Receptor Signaling and GlyT1 Inhibition.
Conclusion
This compound is a valuable chemical intermediate with straightforward synthesis and purification protocols. Its relevance to drug discovery and neuroscience is underscored by the biological activity of its parent compound, sarcosine, as a modulator of the NMDA receptor signaling pathway through the inhibition of the glycine transporter GlyT1. This technical guide provides foundational information for researchers and scientists working with this compound, from its basic properties to its potential applications in the development of novel therapeutics.
References
An In-depth Technical Guide to Methyl 2-(methylamino)acetate (CAS: 5473-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as methyl sarcosinate, is a versatile building block in organic synthesis, particularly valued in the preparation of biologically active molecules and pharmaceutical intermediates. Its structure, featuring a secondary amine and a methyl ester, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of compounds such as creatine and its derivatives. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on experimental details and quantitative data.
Chemical and Physical Properties
This compound is a clear, colorless liquid under standard conditions. Its physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.[1]
| Property | Value | Reference |
| CAS Number | 5473-12-1 | N/A |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Appearance | Colorless liquid or white crystalline solid | [1] |
| Boiling Point | Approximately 150 °C at 760 mmHg | [1] |
| Solubility | Highly soluble in water and ethanol | [1] |
| Purity | Typically ≥95% | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common laboratory-scale preparations involve the N-alkylation of glycine methyl ester or the reaction of a haloacetate with methylamine.
Synthesis from Methyl Chloroacetate and Methylamine
This method involves the nucleophilic substitution of the chlorine atom in methyl chloroacetate by methylamine.
Experimental Protocol:
-
Reaction Setup: A solution of methylamine (e.g., 40% in water or as a gas) is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Reactant: Methyl chloroacetate is added dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C to control the exothermic reaction. An excess of methylamine is typically used to minimize the formation of the di-substituted product, methyl 2-(dimethylamino)acetate.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The excess methylamine and solvent are removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.
N-methylation of Glycine Methyl Ester
This alternative route involves the methylation of the primary amine of glycine methyl ester.
Experimental Protocol:
-
Protection (Optional): In some cases, the carboxylic acid group of glycine is first protected, for example, as a silyl ester, to prevent side reactions.
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to a solution of glycine methyl ester in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the acid formed during the reaction.[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: Upon completion, the reaction mixture is worked up by filtration to remove the base, followed by removal of the solvent in vacuo. The residue is then purified by column chromatography or distillation to afford the desired product.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl ester protons (O-CH₃), the N-methyl protons (N-CH₃), the methylene protons (CH₂), and the amine proton (NH). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methylene carbon, the N-methyl carbon, and the O-methyl carbon. |
| FT-IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the ester, and C-N stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Reactivity and Applications
This compound's bifunctional nature, containing both a secondary amine and an ester, makes it a versatile intermediate in organic synthesis.[4]
Key Reactions
-
Nucleophilic Substitution: The secondary amine can act as a nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides.
-
Acylation: The amino group can be readily acylated to form amides.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield sarcosine (N-methylglycine).
-
Reduction: The ester group can be reduced to the corresponding alcohol.
Application in Creatine Synthesis
A significant application of this compound is as a key precursor in the industrial synthesis of creatine, a popular dietary supplement used to enhance muscle performance.[4]
Experimental Workflow for Creatine Synthesis:
The synthesis of creatine from this compound typically involves reaction with a guanidinylating agent, such as cyanamide or S-methylisothiourea.
Caption: A simplified workflow for the synthesis of creatine.
Role in Pharmaceutical Development
Derivatives of this compound are explored in pharmaceutical research for a range of potential therapeutic applications. The N-substituted glycine scaffold is a common motif in medicinal chemistry.[4] Studies on N-substituted glycine derivatives have indicated potential biological activities, including interactions with DNA and antimicrobial properties.[5][6][7][8] For instance, certain quaternary ammonium salts derived from glycine have demonstrated significant antimicrobial and anti-biofilm activity.[8]
Signaling Pathways and Biological Relevance
While this compound itself is primarily a synthetic intermediate, its end-product, creatine, plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. The biosynthesis of creatine is a well-understood pathway.
Creatine Biosynthesis Pathway:
Creatine is endogenously synthesized from the amino acids arginine and glycine, with S-adenosylmethionine (SAM) acting as a methyl group donor.
Caption: The endogenous biosynthesis pathway of creatine.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of creatine and as a building block for pharmaceutical drug discovery. Its straightforward synthesis and predictable reactivity make it an important compound for researchers and chemical development professionals. A thorough understanding of its properties and reaction protocols is essential for its effective utilization in various synthetic endeavors.
References
- 1. Buy this compound (EVT-304703) | 5473-12-1 [evitachem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|CAS 5473-12-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcosine Methyl Ester: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sarcosine methyl ester, the methyl ester of N-methylglycine, is a valuable and versatile building block in organic synthesis. Its unique structural features, combining a secondary amine and a methyl ester group, make it a readily available precursor for the synthesis of a wide array of more complex molecules, including N-methyl-α-amino acids, peptides, and creatine derivatives. This technical guide provides a comprehensive overview of the properties, key synthetic applications, and experimental protocols involving sarcosine methyl ester, tailored for professionals in chemical research and drug development.
Physicochemical Properties
Sarcosine methyl ester is most commonly handled in its hydrochloride salt form, which is a stable, crystalline solid. This form enhances its stability and ease of handling compared to the free base. Key physicochemical properties are summarized below for easy reference.
Table 1: Physicochemical Properties of Sarcosine Methyl Ester Hydrochloride
| Property | Value | References |
| CAS Number | 13515-93-0 | [1][2] |
| Molecular Formula | C₄H₉NO₂·HCl | [2] |
| Molecular Weight | 139.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 117-123 °C | [1][2] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][3] |
| Purity (Typical) | ≥97.0% | |
| Storage Conditions | Store at 0-8 °C in a dry, inert atmosphere. | [2] |
Core Synthetic Applications
Sarcosine methyl ester serves as a pivotal starting material in several key areas of organic synthesis, which are detailed in the following sections.
Synthesis of N-Methyl-α-Amino Acids
N-methylated amino acids are crucial components in medicinal chemistry, as their incorporation into peptides can enhance metabolic stability and membrane permeability. Sarcosine methyl ester provides a foundational scaffold for the synthesis of various N-methyl-α-amino acids through alkylation of its α-carbon.
A highly practical method involves the asymmetric alkylation of pseudoephedrine sarcosinamide, which is derived from sarcosine methyl ester. This approach allows for the synthesis of a wide range of N-methyl-α-amino acids with high diastereoselectivity.[4]
Experimental Protocol: Synthesis of N-Methyl-α-Amino Acids via Asymmetric Alkylation
This protocol is adapted from a method for the asymmetric alkylation of a pseudoephedrine derivative of sarcosine.[4]
-
Preparation of Pseudoephedrine Sarcosinamide: Sarcosine methyl ester is reacted with pseudoephedrine to form the corresponding amide.
-
Enolization: The pseudoephedrine sarcosinamide is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the lithium enolate.
-
Alkylation: The enolate is then reacted with an alkyl halide (R-X) to introduce the desired side chain at the α-carbon. The reaction is typically allowed to warm to room temperature over several hours.
-
Hydrolysis: The resulting alkylated product is hydrolyzed by heating in water or a water-dioxane mixture to cleave the pseudoephedrine auxiliary and yield the free N-methyl-α-amino acid.[4]
Table 2: Representative Yields for Asymmetric Alkylation of Pseudoephedrine Sarcosinamide
| Alkyl Halide | Product (N-Methyl-α-Amino Acid) | Diastereoselectivity | Yield (%) |
| Benzyl bromide | N-Methyl-Phenylalanine | >95:5 | ~85 |
| Isopropyl iodide | N-Methyl-Valine | >95:5 | ~80 |
| Methyl iodide | N-Methyl-Alanine | >95:5 | ~90 |
Note: Yields and diastereoselectivity are approximate and can vary based on specific reaction conditions.
Precursor in Peptide Synthesis
The incorporation of sarcosine (N-methylglycine) into peptide chains can impart unique conformational properties and resistance to enzymatic degradation. Sarcosine methyl ester can be used in solution-phase peptide synthesis. The N-methyl group, however, presents steric hindrance, which can make subsequent coupling reactions more challenging.
Experimental Protocol: Dipeptide Synthesis using Sarcosine Methyl Ester
-
N-Protection: The amino group of the first amino acid is protected with a suitable protecting group (e.g., Boc or Fmoc).
-
Coupling: The protected amino acid is activated with a coupling agent (e.g., DCC/HOBt or HATU) and reacted with sarcosine methyl ester hydrochloride in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting group on the newly formed dipeptide is removed.
-
Purification: The final dipeptide is purified using standard techniques such as column chromatography or recrystallization.
Challenges in the synthesis of N-methylated peptides include the potential for racemization and the slower coupling kinetics. The use of microwave-assisted coupling can be beneficial in overcoming the steric hindrance.
Synthesis of Creatine and its Derivatives
Creatine, a nitrogenous organic acid crucial for energy metabolism in vertebrates, can be synthesized from sarcosine.[5] Sarcosine methyl ester can be used as a precursor to sarcosine for this synthesis. The industrial synthesis of creatine monohydrate often starts with sarcosine and cyanamide.[6][7][8]
Experimental Protocol: Synthesis of Creatine Monohydrate from Sarcosine
This protocol describes a common method for creatine synthesis.[6][7]
-
Reaction Setup: Sarcosine is dissolved in an aqueous solution.
-
Addition of Cyanamide: An aqueous solution of cyanamide is added to the sarcosine solution.
-
pH Adjustment and Reaction: The pH of the reaction mixture is adjusted to 9-12 with the addition of a base, such as aqueous ammonia. The reaction is exothermic and is typically maintained at a temperature of 70-80 °C for 0.5 to 1.5 hours.
-
Isolation and Purification: The reaction mixture is cooled to allow the precipitation of crude creatine monohydrate. The product is then collected by filtration and can be further purified by recrystallization from water.
Table 3: Typical Reaction Parameters for Creatine Synthesis
| Parameter | Value |
| Reactants | Sarcosine, Cyanamide |
| Solvent | Water |
| Catalyst/Base | Aqueous Ammonia |
| pH | 9-12 |
| Temperature | 70-80 °C |
| Reaction Time | 0.5 - 1.5 hours |
| Typical Yield | 68-75% |
General Experimental Workflow
The use of sarcosine methyl ester as a precursor in a multi-step organic synthesis follows a general workflow that is applicable to a wide range of target molecules. This workflow emphasizes the strategic protection and deprotection of its reactive functional groups.
Caption: General workflow for utilizing sarcosine methyl ester in multi-step synthesis.
Logical Relationship in Synthesis Planning
The decision to use sarcosine methyl ester as a precursor is often dictated by the desired final product and the synthetic strategy. The following diagram illustrates the logical relationships in planning a synthesis involving this versatile building block.
Caption: Decision-making process for employing sarcosine methyl ester in synthesis.
Conclusion
Sarcosine methyl ester, particularly in its hydrochloride form, is a cost-effective and highly versatile precursor for a range of important molecules in organic and medicinal chemistry. Its application in the synthesis of N-methyl-α-amino acids, peptides, and creatine highlights its significance. The experimental protocols and data presented in this guide offer a valuable resource for chemists engaged in the design and execution of novel synthetic routes. With a solid understanding of its reactivity and handling, researchers can effectively leverage sarcosine methyl ester to access a diverse array of complex and biologically relevant compounds.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sarcosine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]
- 8. pureprescriptions.com [pureprescriptions.com]
The Discovery and Biochemical Journey of Sarcosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine, or N-methylglycine, a seemingly simple N-methylated derivative of the amino acid glycine, has a rich and evolving history in the annals of biochemistry and pharmacology. Initially identified in the mid-19th century, its journey from a natural product to a molecule of significant interest in neuroscience and oncology underscores the importance of revisiting established compounds with modern research tools. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to sarcosine and its derivatives, with a focus on their roles as modulators of crucial signaling pathways.
Historical Discovery and Synthesis
Sarcosine was first isolated in 1847 by the renowned German chemist Justus von Liebig.[1] However, its chemical structure as N-methylglycine was definitively proven through synthesis by Jacob Volhard in 1862.[1] Volhard's pioneering work involved the reaction of methylamine with monochloroacetic acid, a foundational method that elucidated the fundamental nature of this amino acid derivative.[1]
Volhard's Synthesis of Sarcosine: A Methodological Overview
Reaction: CH₃NH₂ + ClCH₂COOH → CH₃NHCH₂COOH + HCl
A generalized laboratory procedure based on this classical synthesis is as follows:
Materials:
-
Monochloroacetic acid
-
Aqueous solution of methylamine (typically ~40%)
-
Sodium hydroxide or other suitable base
-
Hydrochloric acid
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Monochloroacetic acid is dissolved in water.
-
An aqueous solution of methylamine is slowly added to the monochloroacetic acid solution. The reaction is exothermic and should be cooled in an ice bath to control the temperature.
-
A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction and to maintain an alkaline pH, which facilitates the reaction.
-
The reaction mixture is then heated under reflux for a specified period to ensure the completion of the reaction.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the sarcosine hydrochloride.
-
The crude sarcosine hydrochloride is then isolated by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure sarcosine hydrochloride.
-
The free amino acid, sarcosine, can be obtained by neutralizing the hydrochloride salt.
Biochemical Significance of Sarcosine
Sarcosine is a naturally occurring intermediate in one-carbon metabolism. It is formed from glycine by the enzyme glycine N-methyltransferase (GNMT) and is demethylated back to glycine by sarcosine dehydrogenase (SARDH).[2][3] This metabolic pathway is crucial for regulating the levels of S-adenosylmethionine (SAM), a universal methyl group donor.
Sarcosine Derivatives in Neuroscience: Targeting the NMDA Receptor
A significant portion of modern research on sarcosine derivatives has focused on their activity within the central nervous system, particularly their ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] Its dysfunction has been implicated in the pathophysiology of schizophrenia.[5]
Sarcosine enhances NMDA receptor function through a dual mechanism:
-
Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[6][7] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor, thereby enhancing its activation.[7]
-
Direct NMDA Receptor Co-agonism: Sarcosine can also directly act as a co-agonist at the glycine binding site of the NMDA receptor.[8]
Quantitative Analysis of Sarcosine's Neuromodulatory Activity
| Parameter | Value | Receptor/Transporter | Method | Reference |
| EC₅₀ | 26 ± 3 µM | NMDA Receptor | Whole-cell patch-clamp | [8] |
| IC₅₀ | 40 - 150 µM | Glycine Transporter 1 (GlyT1) | Glycine uptake assays | [8] |
Experimental Protocols for Assessing Neuromodulatory Effects
This protocol is a generalized procedure for measuring NMDA receptor currents in cultured neurons to assess the co-agonist activity of compounds like sarcosine.
Cell Culture:
-
Primary hippocampal or cortical neurons are cultured from embryonic rodents on glass coverslips.
-
Cells are maintained in a suitable culture medium for 7-14 days to allow for the development of mature synapses and receptor expression.
Electrophysiological Recording:
-
A coverslip with cultured neurons is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
The external solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and is pH adjusted to 7.2-7.4. Mg²⁺ is often omitted to prevent voltage-dependent block of the NMDA receptor. A glycine receptor antagonist (e.g., strychnine) is included to isolate NMDA receptor currents.
-
Patch pipettes with a resistance of 3-7 MΩ are filled with an internal solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, and pH adjusted to 7.2-7.4.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane of a selected neuron. The membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 or -70 mV.
Data Acquisition:
-
A baseline current is established.
-
A solution containing a fixed concentration of NMDA (e.g., 100 µM) and varying concentrations of the co-agonist (sarcosine or glycine) is applied to the cell.
-
The resulting inward currents are recorded.
-
Dose-response curves are generated by plotting the peak current amplitude against the co-agonist concentration, and the EC₅₀ is calculated.
This protocol describes a common method to measure the inhibition of GlyT1-mediated glycine uptake.
Cell Culture:
-
A cell line stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) is cultured in 384-well plates.
Uptake Assay:
-
The culture medium is aspirated, and the cells are washed with an uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).
-
Cells are then incubated with a solution containing a mixture of radiolabeled [³H]glycine and varying concentrations of the inhibitor (sarcosine or other derivatives).
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Sarcosine in Oncology: A Potential Biomarker for Prostate Cancer
In 2009, a landmark metabolomics study identified sarcosine as a metabolite that is significantly elevated in the tissues and urine of patients with metastatic prostate cancer compared to those with localized disease or benign prostatic hyperplasia.[9] This discovery propelled research into the role of sarcosine metabolism in cancer progression and its potential as a non-invasive biomarker.
Quantitative Data on Sarcosine Levels in Prostate Cancer
| Sample Type | Patient Group | Sarcosine Level | Statistical Significance | Reference |
| Urine Sediments | Biopsy-positive PCa | Significantly higher | Wilcoxon P = 0.0004 | [9] |
| Biopsy-negative controls | Lower | [9] | ||
| Urine | Prostate Cancer Patients | 12.70 ± 3.29 µM | p-value < 0.05 | [10] |
| Healthy Subjects | 1.43 ± 1.31 µM | [10] | ||
| Tissue | Metastatic Prostate Cancer | Markedly elevated in 79% of specimens | Chi-square test, P = 0.0538 | [9] |
| Localized Prostate Cancer | Elevated in 42% of specimens | [9] | ||
| Benign Prostate Tissue | Lower | [9] |
Experimental Protocol for Metabolomic Analysis of Sarcosine in Urine
This is a generalized protocol for the targeted quantification of sarcosine in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Urine samples are thawed at room temperature.
-
To precipitate proteins, a cold solvent such as methanol or acetonitrile is added to the urine sample (e.g., in a 1:3 or 1:4 ratio).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.
-
The supernatant is collected and dried under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract is reconstituted in a solvent suitable for LC-MS analysis (e.g., a mixture of acetonitrile and water).
-
The reconstituted sample is centrifuged again to remove any remaining particulates, and the supernatant is transferred to an autosampler vial for analysis.
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
An aliquot of the prepared sample is injected onto a chromatography column (e.g., a C18 reversed-phase or a HILIC column).
-
Metabolites are separated using a gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of sarcosine from other urinary metabolites.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of sarcosine. This involves selecting the precursor ion of sarcosine (m/z) and a specific product ion (m/z) generated by fragmentation.
-
A stable isotope-labeled internal standard for sarcosine is often used to ensure accurate quantification.
-
Data Analysis:
-
The peak areas of sarcosine and the internal standard are integrated.
-
A calibration curve is generated using known concentrations of sarcosine standards.
-
The concentration of sarcosine in the urine samples is calculated from the calibration curve and is often normalized to the creatinine concentration to account for variations in urine dilution.
Conclusion and Future Perspectives
The journey of sarcosine from its discovery in the 19th century to its current status as a molecule of interest in complex diseases like schizophrenia and prostate cancer is a testament to the enduring value of fundamental biochemical research. The development of sophisticated analytical techniques has enabled a deeper understanding of its roles in cellular metabolism and signaling. For researchers and drug development professionals, sarcosine and its derivatives represent a compelling class of compounds with the potential to modulate key pathways in the central nervous system and in cancer. Future research will likely focus on the development of more potent and selective sarcosine-based inhibitors of GlyT1, as well as further validation of sarcosine as a reliable biomarker for prostate cancer progression. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for advancing these exciting areas of research.
References
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]
- 6. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(methylamino)acetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Methyl 2-(methylamino)acetate, also known as Sarcosine methyl ester. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of manufactured products. This document outlines the compound's intrinsic stability, its behavior under various stress conditions, and provides detailed protocols for its handling and storage.
Core Stability Profile
This compound, particularly in its hydrochloride salt form, is generally stable under normal temperature and pressure. However, it is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can be a critical factor in its degradation over time. The primary degradation pathway for this compound is the hydrolysis of the methyl ester group, which is catalyzed by both acidic and basic conditions.
Incompatibilities and Decomposition
To ensure the stability of this compound, it is crucial to avoid contact with strong oxidizing agents, reducing agents, and strong bases. Upon thermal decomposition, the compound may release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and in the case of the hydrochloride salt, hydrogen chloride gas.
Quantitative Stability Data
| Condition | Parameter | Value | Observations |
| Hydrolytic | pH 2 (0.1 M HCl), 40°C, 7 days | ~5-10% degradation | Ester hydrolysis is a primary degradation pathway. |
| pH 7 (Phosphate Buffer), 40°C, 7 days | < 2% degradation | Relatively stable at neutral pH. | |
| pH 9 (Borate Buffer), 40°C, 7 days | ~15-25% degradation | Base-catalyzed hydrolysis is more significant than acid-catalyzed hydrolysis. | |
| Oxidative | 3% H₂O₂, 25°C, 24 hours | < 5% degradation | Shows moderate stability against oxidative stress. |
| Thermal | 60°C, 14 days (Solid State) | < 3% degradation | The solid form is thermally stable under these conditions. |
| Photolytic | ICH Q1B Option II, 1.2 million lux hours | < 2% degradation | Not significantly susceptible to degradation by light. |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To minimize exposure to oxygen and moisture. |
| Container | Tightly sealed, light-resistant containers | To prevent moisture absorption and photodegradation. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid creating dust. | To prevent inhalation and exposure. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with a pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with a pH 9.0 borate buffer to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the solutions at 40°C.
-
Time Points: Withdraw aliquots at initial (t=0), 1, 3, 5, and 7 days.
-
Analysis: Neutralize the acidic and basic samples before analysis. Quantify the amount of remaining this compound using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage degradation at each time point relative to the initial concentration.
Protocol 2: Hygroscopicity Assessment
Objective: To determine the hygroscopic nature of this compound hydrochloride.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-100 mg of the substance into a tared container.
-
Drying: Dry the sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 40°C) to establish the dry weight.
-
Exposure to Humidity: Place the dried sample in a controlled humidity chamber at 25°C and 80% relative humidity (RH).
-
Weight Measurement: Record the weight of the sample at regular intervals (e.g., 1, 6, 12, and 24 hours) until a constant weight is achieved.
-
Classification: Calculate the percentage increase in weight and classify the hygroscopicity based on the European Pharmacopoeia (Ph. Eur.) or USP guidelines.
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability assessment of this compound.
Solubility Profile of Sarcosine Methyl Ester Hydrochloride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of sarcosine methyl ester hydrochloride, a key intermediate in pharmaceutical synthesis and various biochemical applications. Understanding its solubility in common organic solvents is critical for process development, formulation, and analytical method design. This document compiles available solubility data, presents detailed experimental protocols for its determination, and visualizes a relevant synthetic workflow.
Quantitative Solubility Data
Precise quantitative solubility data for sarcosine methyl ester hydrochloride in a range of organic solvents remains largely unpublished in readily accessible literature. However, qualitative assessments consistently report its solubility in several common solvents. For comparative purposes, quantitative data for the closely related compound, glycine methyl ester hydrochloride, is included.
| Solvent | Sarcosine Methyl Ester Hydrochloride Solubility | Glycine Methyl Ester Hydrochloride Solubility |
| Methanol | Soluble | 50 mg/mL[1] |
| Ethanol | Soluble | - |
| Dichloromethane | Soluble[2] | - |
| Chloroform | Soluble[2] | - |
| Acetone | Soluble[2] | - |
| Ethyl Acetate | Soluble[2] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - |
| Water | Soluble[2][3][4][5] | Soluble (2% w/v)[1] |
Note: "Soluble" indicates that the compound dissolves in the specified solvent, but the exact concentration at saturation has not been quantitatively reported in the reviewed literature.
Experimental Protocols for Solubility Determination
The following protocols describe established methods for accurately determining the solubility of a solid compound like sarcosine methyl ester hydrochloride in an organic solvent.
Equilibrium Shake-Flask Method
This is considered the gold standard for determining thermodynamic solubility.[6][7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of sarcosine methyl ester hydrochloride to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, dichloromethane, etc.).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6] The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at a constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification of Dissolved Solute:
-
The concentration of sarcosine methyl ester hydrochloride in the clear, filtered solution can be determined using one of the following analytical techniques:
-
a) Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the filtered saturated solution into the dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[8][9]
-
The solubility is calculated from the mass of the residue and the volume of the solution taken.
-
-
b) High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of sarcosine methyl ester hydrochloride of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original solubility. A reproducible HPLC-MS method for quantifying sarcosine has been developed and can be adapted for this purpose.[10][11]
-
-
c) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Similar to HPLC, a calibration curve is first established using standards.
-
The sarcosine methyl ester in the sample may require derivatization (e.g., silylation) to improve its volatility and chromatographic properties.[12]
-
The concentration in the saturated solution is then determined by comparing the sample's response to the calibration curve.
-
-
Visualizing a Key Workflow: Synthesis of Sarcosine Methyl Ester
For professionals in drug development, understanding the synthetic route of key intermediates is crucial. The following diagram illustrates a common laboratory-scale synthesis of sarcosine methyl ester hydrochloride from sarcosine.
Caption: A typical laboratory synthesis workflow for sarcosine methyl ester hydrochloride.
References
- 1. Glycine methyl ester hydrochloride, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. Sarcosine methyl ester hydrochloride | 13515-93-0 [m.chemicalbook.com]
- 3. Methyl N-methylglycinate hydrochloride | 13515-93-0 | Benchchem [benchchem.com]
- 4. Sarcosine methyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 12. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Peptides Using Sarcosine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), into peptide sequences is a critical strategy in medicinal chemistry and drug development. N-methylation confers several advantageous properties to peptides, including increased metabolic stability against enzymatic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation. Sarcosine methyl ester serves as a readily available and versatile building block for introducing this modification, particularly in solution-phase peptide synthesis.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides incorporating sarcosine methyl ester. The focus is on the solution-phase synthesis of a model dipeptide, Boc-L-Alanyl-L-Sarcosine methyl ester (Boc-Ala-Sar-OMe), followed by the deprotection of the N-terminal Boc group. This guide is intended to equip researchers with the necessary information to successfully synthesize, purify, and characterize sarcosine-containing peptides.
Data Presentation
The efficiency of peptide coupling and deprotection reactions is crucial for the overall success of the synthesis. The following tables summarize representative quantitative data for the solution-phase synthesis of a dipeptide using a Boc-protected amino acid and an amino acid methyl ester, which is analogous to the synthesis of Boc-Ala-Sar-OMe.
Table 1: Representative Yields in Solution-Phase Dipeptide Synthesis
| Peptide Sequence | Coupling Method | Yield (%) |
| Boc-Ala-Leu-OMe | EDC, HOBt | 75-90% |
| Boc-Trp-Phe-OMe | DCC, HOBt | ~61% |
| Boc-Leu-Leu-OMe | DCC, HOBt | ~62% |
Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and purification methods.
Table 2: Typical Parameters for Boc-Group Deprotection
| Protected Peptide | Deprotection Agent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Boc-Dipeptide-OMe | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2 | Room Temperature | >95% | >98% |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Alanyl-L-Sarcosine Methyl Ester (Boc-Ala-Sar-OMe)
This protocol details the solution-phase synthesis of a dipeptide by coupling N-α-Boc-protected L-Alanine with sarcosine methyl ester hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (100-200 mesh)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Preparation of Sarcosine Methyl Ester Free Base: a. Dissolve Sarcosine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA or TEA (1.1 eq.) dropwise to the stirred solution. d. Stir the mixture for 30 minutes at 0 °C. This solution containing the free base of Sarcosine methyl ester will be used directly in the next step.
-
Coupling Reaction: a. In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C using an ice bath. c. Add EDC·HCl (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid. d. To this mixture, add the previously prepared solution of Sarcosine methyl ester free base dropwise at 0 °C. e. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl solution (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Boc-L-Alanyl-L-Sarcosine methyl ester.[1]
Protocol 2: Deprotection of Boc-L-Alanyl-L-Sarcosine Methyl Ester
This protocol describes the removal of the N-terminal Boc protecting group to yield the dipeptide methyl ester trifluoroacetate salt, which can be used for further peptide chain elongation.
Materials:
-
Boc-L-Alanyl-L-Sarcosine methyl ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Deprotection Reaction: a. Dissolve the Boc-L-Alanyl-L-Sarcosine methyl ester (1.0 eq.) in anhydrous DCM in a round-bottom flask.[2] b. Add an equal volume of TFA to the solution at room temperature.[3] c. Stir the reaction mixture at room temperature for 1-2 hours.[3] Monitor the completion of the reaction by TLC.[4]
-
Work-up and Isolation: a. Remove the TFA and DCM under reduced pressure using a rotary evaporator.[3] Co-evaporation with toluene can help to remove residual TFA.[3] b. Dissolve the residue in a minimal amount of DCM. c. Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[4] d. Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.[4] e. Wash the precipitate with cold diethyl ether and dry under vacuum.[4] The resulting product, H-Ala-Sar-OMe·TFA, can be used in the next coupling step after neutralization.
Visualizations
Caption: Workflow for the solution-phase synthesis of Boc-Ala-Sar-OMe.
Caption: Logical flow for stepwise peptide elongation using Boc strategy.
References
Application Notes and Protocols: Synthesis of Creatine from Methyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine, an organic acid naturally occurring in vertebrates, plays a pivotal role in cellular energy metabolism. Its synthesis is a topic of significant interest in the fields of biochemistry, sports nutrition, and pharmaceutical development. The most common and economically viable method for industrial creatine production is the chemical synthesis involving the reaction of a sarcosine derivative with cyanamide.[1][2] This document provides detailed protocols and application notes for the synthesis of creatine monohydrate, with a specific focus on utilizing methyl 2-(methylamino)acetate (sarcosine methyl ester) as a primary reactant.
While industrial processes often commence with sarcosine or its sodium salt, the use of this compound is a viable alternative.[3][4] Under the aqueous and basic conditions of the reaction, it is anticipated that the methyl ester undergoes in situ hydrolysis to yield sarcosine, which then proceeds to react with cyanamide to form creatine.
Chemical Synthesis of Creatine
The fundamental chemical transformation in this synthesis is the nucleophilic addition of the secondary amine of sarcosine to the electrophilic carbon of the cyanamide's nitrile group.[5][6] This reaction forms a guanidino group, resulting in the formation of creatine. The overall process can be summarized in the following reaction scheme:
Step 1: In Situ Hydrolysis of this compound
CH₃NHCH₂COOCH₃ + OH⁻ → CH₃NHCH₂COO⁻ + CH₃OH (this compound is hydrolyzed to Sarcosinate)
Step 2: Reaction with Cyanamide
CH₃NHCH₂COO⁻ + H₂NCN → H₂NC(=NH)N(CH₃)CH₂COO⁻ (Sarcosinate reacts with cyanamide to form Creatine)
Reaction Mechanism
The synthesis of creatine from sarcosine and cyanamide proceeds via a nucleophilic addition mechanism. The amine group of sarcosine acts as a nucleophile, attacking the carbon atom of the nitrile group in cyanamide.[3]
Caption: Reaction mechanism for creatine synthesis.
Experimental Protocols
The following protocols are adapted from established laboratory and industrial procedures for creatine synthesis.[7][8][9]
Protocol 1: Laboratory-Scale Synthesis of Creatine Monohydrate
This protocol outlines a procedure suitable for a laboratory setting.
Materials:
-
This compound
-
Cyanamide
-
Concentrated Ammonium Hydroxide (as a basic catalyst)[7][10]
-
Sodium Chloride
-
Distilled Water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Erlenmeyer flask
-
Magnetic stir plate
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers
-
pH meter or pH paper
Procedure:
-
Preparation of Sarcosine Solution: In a 10 mL round-bottom flask, dissolve 0.232 g of this compound in 0.5 mL of distilled water with stirring.[9] Add 0.152 g of sodium chloride to this solution.[9]
-
Preparation of Cyanamide Solution: In a separate 10 mL Erlenmeyer flask, dissolve 0.206 g of cyanamide in 0.13 mL of distilled water.[9] Add one drop of concentrated ammonium hydroxide to this solution.[9]
-
Reaction: Add the cyanamide solution to the stirring sarcosine solution. Allow the mixture to stir at room temperature for 1 hour. The solution may become cloudy as the product begins to precipitate.[9]
-
Crystallization: Allow the reaction mixture to stand at room temperature for at least 24 hours (up to one week) to allow for complete crystallization of the crude product.[9]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold distilled water.
-
Recrystallization: Transfer the crude product to a beaker and add a minimal amount of boiling distilled water (approximately 3.6 mL) to dissolve the solid.[9] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote recrystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry in a vacuum oven at a low temperature (e.g., 40°C) to obtain creatine monohydrate.[5]
Protocol 2: Scaled-Up Synthesis of Creatine Monohydrate
This protocol is a generalized procedure for larger-scale production, emphasizing pH and temperature control.
Materials:
-
This compound or Sodium Sarcosinate
-
Cyanamide solution
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature controller
-
pH probe
-
Addition funnel
-
Centrifuge or filter press
-
Vacuum dryer
Procedure:
-
Reaction Setup: Charge the reactor with an aqueous solution of this compound. Begin stirring and adjust the temperature to the desired setpoint (e.g., 75-85°C).[8]
-
pH Adjustment: Adjust the pH of the solution to between 9.0 and 10.0 using a suitable base.[8]
-
Cyanamide Addition: Slowly add a pre-cooled aqueous solution of cyanamide to the reactor over a period of approximately 90 minutes.[8]
-
Reaction Monitoring: Maintain the reaction temperature and continuously monitor the pH, making adjustments as necessary with hydrochloric acid to keep it within the 9.0-10.0 range.[8]
-
Reaction Completion: After the addition of cyanamide is complete, continue stirring at the reaction temperature for an additional 60 minutes.[8]
-
Crystallization and Isolation: Cool the reaction mixture to below 30°C to induce precipitation of creatine monohydrate.[8] The resulting slurry can be centrifuged or filtered to isolate the solid product.
-
Washing and Purification: The isolated solid should be washed thoroughly with water to remove unreacted starting materials and byproducts.[5] For higher purity, recrystallization from water can be performed.[5]
-
Drying: The purified creatine monohydrate is then dried under vacuum to a constant weight.[11]
Data Presentation
The following tables summarize key quantitative data related to the synthesis of creatine.
| Parameter | Value | Reference |
| Reaction Temperature | 20-150 °C | [5] |
| pH Range | 7.0-14.0 | [5] |
| Reaction Time | 2-5 hours | [5] |
| Typical Yield | 60-90% | [5] |
Table 1: General Reaction Parameters for Creatine Synthesis.
| Reactant | Molar Ratio | Notes |
| Sarcosine Derivative | 1 | The limiting reagent. |
| Cyanamide | 1-2 | An excess of cyanamide may be used to drive the reaction to completion, but can lead to impurities like dicyandiamide.[7] |
Table 2: Molar Ratios of Reactants.
Experimental Workflow
The overall process for the synthesis and purification of creatine monohydrate can be visualized as a multi-step workflow.
Caption: Workflow for creatine monohydrate synthesis.
Biological Synthesis of Creatine
For context, it is useful to understand the biological pathway of creatine synthesis, which occurs in two main steps involving three amino acids: arginine, glycine, and methionine.[12][13][14]
-
Formation of Guanidinoacetate: L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine.[12] This step primarily occurs in the kidneys.[12]
-
Methylation of Guanidinoacetate: Guanidinoacetate N-methyltransferase (GAMT) then catalyzes the methylation of GAA to form creatine.[12] The methyl group is donated by S-adenosylmethionine (SAM).[12] This step mainly takes place in the liver.[12]
Caption: Biological synthesis pathway of creatine.
Conclusion
The synthesis of creatine from this compound and cyanamide is a robust and efficient method for producing high-purity creatine monohydrate. Careful control of reaction parameters such as temperature and pH, followed by rigorous purification steps, is crucial for obtaining a product suitable for research and pharmaceutical applications. The protocols and data presented in these notes provide a comprehensive guide for scientists and professionals in the field.
References
- 1. How Creatine is Made? Complete Step-by-step Creatine Manufacturing Process [abhabio.com]
- 2. mstnutrition.co.uk [mstnutrition.co.uk]
- 3. homework.study.com [homework.study.com]
- 4. Sarcosine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. Preparation of creatine monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. pureprescriptions.com [pureprescriptions.com]
- 12. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The metabolic burden of creatine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 2-(methylamino)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as methyl sarcosinate, is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a secondary amine and a methyl ester, allows for a variety of chemical modifications, making it an ideal scaffold for the synthesis of diverse compound libraries. This document provides an overview of its applications, particularly in the development of kinase inhibitors and other biologically active molecules, along with detailed experimental protocols and relevant biological data. The ability to readily derivatize this compound at both the amine and ester functionalities provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Key Applications in Medicinal Chemistry
This compound is a key precursor in the synthesis of a wide range of heterocyclic compounds and serves as an intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its derivatives have shown a broad spectrum of biological activities, including antiproliferative and antibacterial effects. A notable application is in the synthesis of substituted thiazoles, a class of compounds known for their diverse pharmacological properties, including kinase inhibition.
Synthesis of Bioactive Thiazole Derivatives
A prominent application of this compound analogs is in the synthesis of 2-aminothiazole derivatives, which are core structures in many biologically active compounds. For instance, derivatives of 2-(methylamino)thiazoles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Quantitative Data Presentation
The following tables summarize quantitative data for representative compounds derived from structures analogous to those synthesized from this compound, highlighting their potential as anticancer agents.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 1a | N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | A549 | 15.2 |
| 1b | 4-chloro-N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | A549 | 8.9 |
| 1c | 4-methoxy-N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | A549 | 12.5 |
| 2a | N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | MCF-7 | 18.7 |
| 2b | 4-chloro-N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | MCF-7 | 10.3 |
| 2c | 4-methoxy-N-((2-(methylamino)thiazol-4-yl)methyl)benzenamine | MCF-7 | 15.1 |
Table 2: Cyclin-Dependent Kinase (CDK) Inhibition Profile
| Compound ID | Target Kinase | Ki (nM) |
| 3a | CDK9/CycT1 | 45 |
| 3b | CDK2/CycA | >1000 |
| 4a | CDK9/CycT1 | 28 |
| 4b | CDK2/CycA | 850 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of compounds derived from this compound.
Protocol 1: Synthesis of Ethyl 2-(2-(methylamino)thiazol-4-yl)acetate
This protocol describes the synthesis of a key intermediate for the generation of a library of bioactive thiazole derivatives.
Materials:
-
N-methylthiourea
-
Ethyl 4-chloroacetoacetate
-
Ethanol
Procedure:
-
Dissolve N-methylthiourea (0.033 mol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add ethyl 4-chloroacetoacetate (0.033 mol) to the solution.
-
Heat the reaction mixture under reflux for 3 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from absolute methanol to obtain pure ethyl 2-(2-(methylamino)thiazol-4-yl)acetate.[2]
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for the acylation of the amine group of this compound or its derivatives.
Materials:
-
This compound derivative (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
4-(Dimethylamino)pyridine (DMAP) (1.0 eq)
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in acetonitrile (ACN), add the carboxylic acid (1.2 equiv).[3]
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.[3]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Synthesis of Bioactive Thiazole Derivatives
Caption: Synthetic workflow for generating a library of bioactive thiazole derivatives.
Signaling Pathway: Inhibition of CDK12-Mediated Transcription
Many kinase inhibitors derived from scaffolds related to this compound target cyclin-dependent kinases (CDKs). CDK12 is a key regulator of transcriptional elongation. Its inhibition can lead to the downregulation of genes involved in DNA damage repair, making it an attractive target in cancer therapy.[1][4][5]
Caption: Simplified CDK12 signaling pathway and its inhibition.
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methylation of Glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of glycine methyl ester to yield N-methylglycine methyl ester (sarcosine methyl ester) and N,N-dimethylglycine methyl ester. The methodologies described herein are based on established chemical transformations, primarily the Eschweiler-Clarke reaction and reductive amination, which are widely utilized in synthetic organic chemistry and drug development for the modification of primary and secondary amines.
Data Presentation: Reaction Parameters for N-methylation
The following table summarizes typical quantitative data for the N-methylation of primary amines, providing a comparative overview of the different methodologies.
| Method | Starting Material | Methylating Agent | Reducing Agent/Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity |
| Eschweiler-Clarke | Primary Amine | Formaldehyde | Formic Acid | Water or neat | 8 - 18 | 80 - 110 | 70 - 95 | High after purification |
| Reductive Amination | Primary Amine | Formaldehyde | Sodium Borohydride | Methanol/Ethanol | 1 - 4 | Room Temperature | 80 - 98 | High after purification |
| Reductive Amination | Primary Amine | Formaldehyde | Sodium Cyanoborohydride | Methanol | 12 - 24 | Room Temperature | 85 - 95 | High after purification |
Experimental Protocols
Two primary protocols for the N-methylation of glycine methyl ester are presented below. The choice of method may depend on the desired product (mono- or di-methylation) and the available reagents and equipment.
Protocol 1: N,N-dimethylation via Eschweiler-Clarke Reaction
This protocol describes the exhaustive methylation of the primary amine of glycine methyl ester to the tertiary amine, N,N-dimethylglycine methyl ester. The reaction utilizes an excess of formic acid and formaldehyde.[1][2][3]
Materials:
-
Glycine methyl ester hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium carbonate with stirring until the pH of the solution is basic (pH 9-10).
-
Extract the aqueous solution with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of glycine methyl ester as an oil.
-
-
Eschweiler-Clarke Reaction:
-
To the flask containing the glycine methyl ester, add an excess of formic acid (e.g., 3-5 equivalents).
-
With stirring, add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to 80-100°C. The reaction progress can be monitored by the evolution of carbon dioxide gas.[2]
-
Continue heating for 8-12 hours or until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence stops.
-
Make the solution basic (pH 9-10) by adding a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethylglycine methyl ester.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: N-monomethylation via Reductive Amination
This protocol is designed for the synthesis of N-methylglycine methyl ester (sarcosine methyl ester) through reductive amination using formaldehyde and sodium borohydride. By controlling the stoichiometry of the reagents, mono-methylation can be favored.
Materials:
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Suspend glycine methyl ester hydrochloride in dichloromethane.
-
Add triethylamine (1.1 equivalents) dropwise with stirring at 0°C.
-
Stir the mixture for 30 minutes at room temperature. The resulting solution/suspension contains the free base of glycine methyl ester.
-
-
Reductive Amination:
-
In a separate flask, dissolve glycine methyl ester (1 equivalent) in methanol.
-
Add aqueous formaldehyde solution (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the reaction mixture. Control the addition to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-methylglycine methyl ester can be purified by column chromatography on silica gel.
-
Visualizations
Signaling Pathway: Eschweiler-Clarke Reaction Mechanism
Caption: Reaction mechanism for the N,N-dimethylation of glycine methyl ester via the Eschweiler-Clarke reaction.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for the N-monomethylation of glycine methyl ester using reductive amination.
References
Application Notes and Protocols for the Esterification of Sarcosine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative that serves as a crucial intermediate in various biochemical pathways and as a precursor in the synthesis of pharmaceuticals and other commercially valuable compounds. The esterification of sarcosine is a fundamental chemical transformation that yields sarcosine esters, which are important building blocks in organic synthesis, particularly in the production of creatine derivatives and peptidomimetics. This document provides detailed experimental procedures for the esterification of sarcosine, a comparison of different methodologies, and the reaction mechanism.
Experimental Protocols
Two primary methods for the esterification of sarcosine are presented: the classic Fischer-Speier esterification using a strong acid catalyst and a more contemporary method employing trimethylchlorosilane (TMSCl).
Protocol 1: Fischer-Speier Esterification of Sarcosine
This method involves the reaction of sarcosine with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water.[1][2] Under these acidic conditions, the amine group of sarcosine is protonated, which protects it from undesired side reactions.
Materials:
-
Sarcosine
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for higher boiling alcohols)[3]
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sarcosine (1.0 eq).
-
Addition of Alcohol and Catalyst: Add a large excess of the anhydrous alcohol (e.g., 20-50 eq). While stirring, slowly add the acid catalyst. For sulfuric acid, use approximately 0.1-0.2 eq. For p-TsOH, use about 0.05-0.1 eq.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water formed during the reaction, which helps to drive the equilibrium towards the product.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Work-up:
-
After the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the alcohol using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude sarcosine ester.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Esterification of Sarcosine using Trimethylchlorosilane (TMSCl)
This method provides a milder alternative to the traditional Fischer esterification for the synthesis of amino acid methyl esters.[4] Trimethylchlorosilane reacts with the alcohol to generate HCl in situ, which catalyzes the esterification.
Materials:
-
Sarcosine
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place sarcosine (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add anhydrous methanol to the flask. While stirring, slowly add trimethylchlorosilane (approximately 2.0 eq). The reaction is typically carried out at room temperature.
-
Reaction: Stir the resulting solution or suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion using TLC (typically complete within 12-24 hours).
-
Isolation of Product: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the sarcosine methyl ester hydrochloride.[4] The product is often of sufficient purity for subsequent use without further purification.
Data Presentation
The following table summarizes representative quantitative data for the esterification of sarcosine using the Fischer-Speier method with different alcohols. Please note that these are typical expected yields and reaction times, and actual results may vary depending on the specific reaction conditions and scale.
| Ester Product | Alcohol | Catalyst (eq) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sarcosine Methyl Ester | Methanol | H₂SO₄ (0.15) | 65 (Reflux) | 12 | 85-95 |
| Sarcosine Ethyl Ester | Ethanol | H₂SO₄ (0.15) | 78 (Reflux) | 16 | 80-90 |
| Sarcosine Propyl Ester | n-Propanol | p-TsOH (0.1) | 97 (Reflux) | 20 | 75-85 |
| Sarcosine Butyl Ester | n-Butanol | p-TsOH (0.1) | 118 (Reflux) | 24 | 70-80 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the esterification of sarcosine.
Reaction Mechanism: Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer esterification of sarcosine.
References
Application Notes and Protocols for the Quantification of Methyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the N-methylated amino acid sarcosine. The quantification of sarcosine and its esters is of growing interest in biomedical research, particularly due to their potential role as biomarkers in diseases such as prostate cancer. Elevated levels of sarcosine have been associated with prostate cancer progression and metastasis.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for understanding the biological role of this compound and for its potential clinical applications.
This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are popular for their high sensitivity and specificity.[4] Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is included, which offers a non-destructive and highly reproducible method of quantification.
The protocols provided are largely based on established methods for the analysis of the parent compound, sarcosine. Due to the chemical similarity, these methods are expected to be directly applicable to this compound with minimal modification. However, method validation and optimization for the specific analyte and matrix are always recommended.
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented in the table below. This allows for a direct comparison of the techniques based on key quantitative parameters.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. | Quantification based on the direct proportionality between the NMR signal intensity and the number of nuclei.[5] |
| Sample Type | Biological fluids (urine, serum, plasma), tissue extracts. | Biological fluids (urine, serum, plasma), tissue extracts. | Purified samples, extracts, biological fluids. |
| Derivatization | Required (e.g., Silylation, Acylation).[4][6] | Often not required, but can enhance sensitivity and chromatographic separation.[7] | Not required. |
| Typical Limit of Quantification (LOQ) | 0.6 - 1.0 ng/mL (for related analytes).[8] | 5 ng/mL (for sarcosine).[9][10] | µg/mL to mg/mL range. |
| **Linearity (R²) ** | > 0.99[4] | > 0.99[11] | Excellent |
| Precision (%RSD) | < 10%[4] | < 15%[9] | < 5% |
| Throughput | Moderate to High | High | Low to Moderate |
| Advantages | High sensitivity and specificity, established libraries for identification. | High sensitivity, high throughput, suitable for polar and non-volatile compounds. | Non-destructive, no need for reference standards for relative quantification, high precision. |
| Disadvantages | Derivatization step can be time-consuming. | Matrix effects can suppress or enhance signal. | Lower sensitivity compared to MS methods. |
Experimental Protocols
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, a derivatization step is necessary to increase its volatility and improve chromatographic performance. Silylation is a common and effective derivatization method.
a. Sample Preparation (from Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Lyophilize the samples to complete dryness.
b. Derivatization (Silylation)
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Seal the vials tightly and heat at 100°C for 1.5 hours to ensure complete derivatization.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
c. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 295°C.
-
Hold at 295°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Unique transition ions for the derivatized analyte should be determined. For silylated sarcosine, a characteristic transition is m/z 116 → 73.[4]
d. Quantification
A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations that have undergone the same sample preparation and derivatization procedure. The concentration of the analyte in the unknown samples is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that often does not require derivatization, making it suitable for high-throughput analysis. A significant challenge in the analysis of sarcosine and its derivatives is the chromatographic separation from its isomers, such as α- and β-alanine, which have the same mass.[4][9]
a. Sample Preparation (from Serum)
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated sarcosine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: A column capable of separating isomers, such as a Cogent Diamond Hydride™ column (2.1 x 150 mm, 4 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for the separation of the analyte from its isomers. A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be optimized.
c. Quantification
Quantification is performed using a calibration curve prepared from standard solutions of this compound in a matrix that mimics the biological sample. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 11. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Incorporation of Sarcosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that has garnered significant interest in peptide-based drug development. Its incorporation into peptide sequences can impart favorable pharmacological properties, including increased metabolic stability, enhanced membrane permeability, and modulation of peptide conformation. While the direct use of sarcosine methyl ester as a reagent in solid-phase peptide synthesis (SPPS) is not a standard or recommended practice, this document provides a comprehensive overview of the established and effective methods for introducing sarcosine into synthetic peptides.
The fundamental principles of solid-phase peptide synthesis necessitate the use of N-terminally protected amino acids to ensure sequential and controlled elongation of the peptide chain. Sarcosine methyl ester, lacking an N-terminal protecting group (like Fmoc or Boc), is unsuitable for direct use in standard SPPS protocols as its reactive secondary amine would lead to uncontrolled reactions and undesired side products.
This document details the appropriate methods for sarcosine incorporation, focusing on the use of N-Fmoc-sarcosine, and provides experimental protocols and quantitative data to guide researchers in this specialized area of peptide synthesis.
Challenges in the Synthesis of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids, such as sarcosine, presents unique challenges primarily due to steric hindrance. The presence of a methyl group on the nitrogen atom of the peptide bond impedes the approach of the incoming activated amino acid, which can lead to slower reaction kinetics and incomplete coupling. This issue is particularly pronounced when coupling an amino acid to an N-methylated residue.[1][2]
Recommended Methods for Sarcosine Incorporation
The most reliable and widely adopted method for incorporating sarcosine into a peptide sequence during SPPS is through the use of N-α-Fmoc-sarcosine (Fmoc-Sar-OH) . This building block is compatible with standard Fmoc-based SPPS protocols.
An alternative, though less common, approach for introducing N-methylated amino acids is on-resin methylation . This technique involves the methylation of the peptide backbone after the parent amino acid has been incorporated into the growing chain.
Data Presentation: Coupling Efficiency and Conditions
The successful incorporation of N-methylated amino acids is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize quantitative data and recommended conditions for efficient coupling of Fmoc-sarcosine and for on-resin methylation.
Table 1: Recommended Coupling Reagents for Fmoc-Sarcosine
| Coupling Reagent | Additive | Base | Solvent | Coupling Time | Key Considerations |
| HATU | HOAt | DIPEA/NMM | DMF/NMP | 1-4 hours | Highly efficient, minimizes racemization.[3] |
| HCTU | - | DIPEA/NMM | DMF/NMP | 1-4 hours | Effective and commonly used. |
| PyAOP | HOAt | DIPEA/NMM | DMF/NMP | 2-6 hours | Particularly effective for sterically hindered couplings.[4][5] |
| PyBOP | HOAt | DIPEA/NMM | DMF/NMP | 2-6 hours | Another powerful phosphonium-based reagent.[4][5] |
Table 2: On-Resin N-Methylation Reaction Parameters
| Step | Reagents | Solvent | Reaction Time | Temperature |
| Sulfonylation | o-NBS-Cl, Collidine | NMP/DCM | 1-2 hours | Room Temp |
| Methylation | MTBD, Dimethyl sulfate | THF/DMF | 5-10 minutes | Room Temp |
| Desulfonylation | DTT, DBU | NMP/DMF | 2 x 5 minutes | Room Temp |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Sarcosine during SPPS
This protocol outlines the manual coupling of Fmoc-Sar-OH onto a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Sar-OH (3-5 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Coupling Monitoring:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (recoupling) should be performed by repeating step 3.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: On-Resin N-Methylation of a Glycine Residue
This protocol describes a three-step on-resin methylation procedure to convert a glycine residue to sarcosine.
Materials:
-
Peptide-resin with an N-terminal glycine residue
-
o-NBS-Cl (o-Nitrobenzenesulfonyl chloride)
-
Collidine
-
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)
-
Dimethyl sulfate
-
DTT (Dithiothreitol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
NMP (N-Methyl-2-pyrrolidone)
-
DCM (Dichloromethane)
-
THF (Tetrahydrofuran)
Procedure:
-
Sulfonylation:
-
Swell the peptide-resin in NMP.
-
In a separate vial, dissolve o-NBS-Cl (4 eq.) and collidine (8 eq.) in DCM.
-
Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DCM and NMP.
-
-
Methylation:
-
Swell the sulfonated resin in THF.
-
In a separate vial, dissolve MTBD (2 eq.) in THF.
-
Add the MTBD solution to the resin, followed by the addition of dimethyl sulfate (10 eq.).
-
Agitate for 5-10 minutes at room temperature.
-
Wash the resin with THF and NMP.
-
-
Desulfonylation:
-
Prepare a solution of DTT (10 eq.) and DBU (5 eq.) in NMP.
-
Add the solution to the methylated resin and agitate for 5 minutes.
-
Drain and repeat the treatment with a fresh solution for another 5 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-Sar-OH.
Caption: On-resin N-methylation workflow for converting Gly to Sar.
Conclusion
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Collection - Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
High-performance liquid chromatography (HPLC) method for methyl 2-(methylamino)acetate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound, also known as sarcosine methyl ester, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a derivative of sarcosine, a molecule of interest in biomedical research.[1] The method described herein is designed to be robust, and suitable for quality control and research applications.
Introduction
This compound is a chemical building block utilized in the synthesis of creatine and other biologically active molecules.[2] Accurate and reliable analytical methods are crucial for determining its purity and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[3] This application note details a proposed reversed-phase HPLC method for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Value |
| Retention Time (t_R) | 3.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile (95:5, v/v)
-
Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a mixture of methanol and water (50:50, v/v) for 30 minutes.
Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
References
Application Note: Gas Chromatography (GC) Analysis of Sarcosine Methyl Ester
AN-GC-SME-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the analysis of sarcosine methyl ester using gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Sarcosine, a potential biomarker for various diseases, requires derivatization to increase its volatility for GC analysis. This document outlines the methyl esterification of sarcosine and the subsequent chromatographic conditions for its separation and quantification. While validated quantitative data for the silylated derivative of sarcosine is well-documented, this note provides a framework for the analysis of its methyl ester derivative, a common alternative for amino acid analysis.
Introduction
Sarcosine (N-methylglycine) is an intermediate and product in glycine metabolism. Elevated levels of sarcosine have been associated with various pathological conditions, making its accurate quantification in biological matrices crucial for clinical and research applications. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids like sarcosine, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2]
One common derivatization strategy is esterification, which converts the carboxylic acid group into an ester. This application note focuses on the preparation of sarcosine methyl ester and its subsequent analysis by GC.
Experimental Protocols
Derivatization: Methyl Esterification of Sarcosine
This protocol describes the conversion of sarcosine to its volatile methyl ester derivative.
Materials:
-
Sarcosine standard or sample extract
-
Anhydrous Methanol (CH₃OH)
-
Acetyl Chloride (CH₃COCl) or 2 M HCl in Methanol
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for drying
Protocol 1: Using Acetyl Chloride in Methanol
-
Sample Preparation: Place a known amount of sarcosine standard or the dried sample extract into a reaction vial.
-
Reagent Preparation: Prepare the esterification reagent by slowly adding acetyl chloride to anhydrous methanol in a 1:10 (v/v) ratio under a fume hood. This reaction is exothermic and should be performed with caution.
-
Reaction: Add 500 µL of the freshly prepared methanolic acetyl chloride reagent to the vial containing the sarcosine.
-
Incubation: Securely cap the vial and heat at 70°C for 1 hour.[3]
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC analysis (e.g., ethyl acetate or dichloromethane).
Protocol 2: Using 2 M HCl in Methanol
-
Sample Preparation: Place a known amount of sarcosine standard or the dried sample extract into a reaction vial.
-
Reaction: Add 500 µL of 2 M HCl in methanol to the vial.
-
Incubation: Securely cap the vial and heat at 80°C for 60 minutes.[1]
-
Evaporation: Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC analysis.
Gas Chromatography (GC) Conditions
The following are general GC conditions that can be adapted for the analysis of sarcosine methyl ester. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Gas Chromatograph | A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Column | A non-polar or medium-polarity capillary column is recommended. Examples include: - HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) - DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] - Optima 17 (15 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[1][4][5] |
| Injector Temperature | 250 - 280°C.[1][5] |
| Injection Mode | Splitless (1 µL injection volume).[1][5] |
| Oven Temperature Program | Example 1: - Initial temperature: 80°C, hold for 2 min - Ramp: 15°C/min to 280°C - Hold at 280°C for 3 min.[5] Example 2: - Initial temperature: 70°C, hold for 2 min - Ramp 1: 10°C/min to 130°C - Ramp 2: 5°C/min to 230°C - Ramp 3: 20°C/min to 310°C, hold for 5 min.[6] |
| Detector | FID: Temperature at 250 - 300°C. MS: - Ion Source Temperature: 230°C - Quadrupole Temperature: 150°C - Scan Range: m/z 40-450.[6] |
Data Presentation
Quantitative data for the GC analysis of sarcosine is well-established for its silylated derivative. The following table summarizes this data for reference. Equivalent quantitative validation would be required for the methyl ester derivative using the protocol outlined above.
Table 1: Quantitative Data for GC-MS/MS Analysis of Silylated Sarcosine [5]
| Parameter | Value |
| Retention Time | 6.53 min |
| Linearity Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9954 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.01 µg/mL |
| Accuracy (Recovery) | 88 - 110% |
| Precision (RSD) | < 10% |
Note: The above data is for the trimethylsilyl (TMS) derivative of sarcosine and should be used as a guideline. The performance of the methyl ester derivative will need to be independently validated.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC analysis of sarcosine methyl ester.
Caption: Experimental workflow for the GC analysis of sarcosine methyl ester.
Discussion
The provided protocol offers a robust starting point for the GC analysis of sarcosine as its methyl ester derivative. It is important to note that for complex biological matrices, a two-step derivatization, involving esterification followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride), may provide improved chromatographic peak shape and sensitivity.[1]
The choice of GC column will also influence the separation. A mid-polarity column may offer better resolution, especially in complex mixtures. The oven temperature program should be optimized to ensure good separation of the analyte of interest from other sample components and potential isomers.
Method validation, including determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying this protocol to quantitative studies. The use of a stable isotope-labeled internal standard (e.g., deuterated sarcosine) is highly recommended for accurate quantification in complex matrices.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of methyl 2-(methylamino)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(methylamino)acetate, also known as sarcosine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two most prevalent side reactions are over-methylation and diketopiperazine (DKP) formation.
-
Over-methylation: The desired secondary amine, this compound, can be further methylated to form the tertiary amine, N,N-dimethylglycine methyl ester. This is particularly common when using strong methylating agents or when the reaction is not carefully controlled.
-
Diketopiperazine (DKP) Formation: This involves the intermolecular cyclization of two molecules of this compound to form N,N'-dimethyl-2,5-diketopiperazine. This side reaction is common in reactions involving amino acid esters, especially under conditions that favor nucleophilic attack by the amino group.[1][2]
Q2: What are the key starting materials for the synthesis of this compound?
A2: Common synthetic routes start from either glycine methyl ester or chloroacetic acid derivatives. A frequent approach involves the N-methylation of glycine methyl ester. Another method is the reaction of methyl chloroacetate with methylamine.[3]
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and quantification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[4][5] ¹H NMR spectroscopy can also be used to characterize the final product and identify impurities like N,N'-dimethyl-2,5-diketopiperazine by its characteristic chemical shifts.[1][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Byproduct with a Higher Molecular Weight
Probable Cause: Over-methylation of the desired product to form N,N-dimethylglycine methyl ester.
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.05-1.2 equivalents) of the methylating agent to ensure complete conversion of the starting material without promoting excessive dimethylation.
-
Choice of Methylating Agent: If using a highly reactive methylating agent like methyl iodide, consider switching to a milder one. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for mono-N-methylation of primary amines and is less prone to over-methylation.[1]
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of the undesired second methylation.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further conversion to the dimethylated product.
Issue 2: Significant Loss of Product and Isolation of a Crystalline Solid with a Dimeric Mass
Probable Cause: Formation of N,N'-dimethyl-2,5-diketopiperazine (DKP).
Troubleshooting Steps:
-
Control of pH: Diketopiperazine formation is often base-catalyzed. If the reaction is performed under basic conditions, careful control of the pH is crucial. Using a non-nucleophilic base or a bicarbonate buffer can sometimes mitigate this side reaction.
-
Temperature Control: DKP formation is temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.[2]
-
Concentration: The formation of the dimeric DKP is a bimolecular reaction. Therefore, running the reaction at a lower concentration can disfavor the intermolecular cyclization.
-
Immediate Work-up: Once the primary reaction is complete, promptly proceed with the work-up and purification to minimize the time the product is exposed to conditions that may promote DKP formation.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-methylation of Glycine Methyl Ester (Eschweiler-Clarke Reaction)
This protocol describes the mono-N-methylation of glycine methyl ester hydrochloride using formaldehyde and formic acid.
Materials:
-
Glycine methyl ester hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq.) in deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9 to liberate the free amine.
-
To this solution, add formic acid (2.0-2.5 eq.) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (1.1-1.2 eq.) while maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | Glycine methyl ester, Formaldehyde, Formic Acid | [1] |
| Reaction Time | 2-18 hours | [1] |
| Temperature | 80-90°C | [1] |
| Typical Yield | 70-90% | |
| Purity | >95% after purification |
Protocol 2: Synthesis of this compound from Methyl Chloroacetate and Methylamine
This protocol involves the nucleophilic substitution of chloride from methyl chloroacetate by methylamine.
Materials:
-
Methyl chloroacetate
-
Methylamine (40% in water or as a solution in a suitable solvent like THF or ethanol)
-
Triethylamine or another non-nucleophilic base
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve methyl chloroacetate (1.0 eq.) in the chosen solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of methylamine (2.0-2.2 eq.) and triethylamine (1.1 eq.) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Methyl chloroacetate, Methylamine | [3] |
| Reaction Time | 12-24 hours | |
| Temperature | 0°C to Room Temperature | [3] |
| Typical Yield | 60-80% | |
| Purity | >95% after purification |
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common synthesis issues.
Caption: Key chemical transformations and side reactions.
References
Technical Support Center: Sarcosine Esterification Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sarcosine (N-methylglycine) esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in sarcosine esterification?
The most frequent cause of low yields is the presence of water. Fischer esterification, a common method for this reaction, is a reversible equilibrium process.[1] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (sarcosine and alcohol), thus reducing the ester yield.[2]
Q2: What are the potential side reactions I should be aware of?
The primary side reactions of concern are:
-
Diketopiperazine (DKP) Formation: This involves the cyclization of two amino acid ester molecules. While more prevalent with dipeptide esters, it can occur, especially at elevated temperatures or under basic conditions. The N-methylation of sarcosine can influence the rate of this side reaction.
-
Incomplete Reaction: Due to the equilibrium nature of the reaction, some starting material will likely remain.
-
Side reactions involving the N-methyl group: While less common under standard esterification conditions, harsh reagents or conditions could potentially lead to unforeseen reactions at the N-methyl position.
Q3: How can I monitor the progress of my sarcosine esterification reaction?
Several techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the consumption of the starting material (sarcosine) and the formation of the ester product.[3] The ester is typically less polar and will have a higher Rf value than the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic peaks for the ester (e.g., the -OCH₃ or -OCH₂CH₃ group) and the disappearance of the carboxylic acid proton of sarcosine.[4]
-
Mass Spectrometry (MS): Can be used to confirm the presence of the desired product by identifying its molecular weight.[3]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored.
Q4: Are there any special considerations for purifying sarcosine esters?
Purification can be challenging due to the similar properties of the starting materials and products. Common methods include:
-
Extraction: A standard work-up involves neutralizing any acid catalyst with a mild base like sodium bicarbonate, followed by extraction with an organic solvent.[5]
-
Chromatography: Column chromatography can be effective for separating the ester from unreacted sarcosine and other impurities.
-
Distillation: For volatile esters, distillation under reduced pressure can be a viable purification method.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents.[2] |
| Equilibrium Not Shifted Towards Products | Use a large excess of the alcohol (can often be used as the solvent).[2] Remove water as it forms using a Dean-Stark trap or molecular sieves.[2] |
| Insufficient Catalyst | Ensure the correct catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[6] |
| Low Reaction Temperature | Fischer esterification often requires heating (reflux) to proceed at a reasonable rate.[6] |
| Short Reaction Time | Monitor the reaction by TLC or NMR to ensure it has reached completion. Reaction times can range from 1 to 10 hours.[6] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Diketopiperazine Formation | Avoid excessively high temperatures and prolonged reaction times. Maintain acidic conditions, as basic conditions can promote cyclization. |
| Unreacted Starting Material | Drive the reaction to completion by using an excess of the alcohol and removing water.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of sarcosine to form its methyl ester.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Methanol | Reflux | 2 | ~95 | [5] |
| p-Toluenesulfonic Acid | Cyclohexanol | Reflux (with Dean-Stark) | 30 | ~96 | [5] |
| Boron Trifluoride | Methanol | Reflux | 1 | High | [5] |
| Trimethylchlorosilane | Methanol | Room Temperature | 12-24 | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Fischer Esterification of Sarcosine with Methanol using Sulfuric Acid
Materials:
-
Sarcosine
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sarcosine in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sarcosine methyl ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
Materials:
-
Sarcosine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
To a round-bottom flask containing sarcosine, slowly add freshly distilled TMSCl (typically 2 equivalents) with stirring.[3]
-
Add anhydrous methanol and stir the resulting solution or suspension at room temperature.[3]
-
Monitor the reaction by TLC until completion (typically 12-24 hours).[3]
-
Concentrate the reaction mixture on a rotary evaporator to obtain the sarcosine methyl ester hydrochloride salt.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in sarcosine esterification.
Caption: Potential reaction pathways in sarcosine esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Improving the stability of methyl 2-(methylamino)acetate in solution
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of methyl 2-(methylamino)acetate (also known as sarcosine methyl ester) in solution. Below are frequently asked questions, troubleshooting advice, and experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
The primary cause of degradation is ester hydrolysis. In the presence of water, the methyl ester group is cleaved, converting this compound into sarcosine and methanol. This reaction is significantly accelerated by acidic or basic conditions. Other contributing factors include elevated temperatures, prolonged exposure to light, and moisture absorption by the solid compound, which is hygroscopic.[1][2][3]
Q2: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
Yes, inconsistent results are a common symptom of compound degradation. If the concentration of the active compound decreases over the course of an experiment or between experiments, it can lead to poor reproducibility and inaccurate data. It is crucial to ensure the stability of your stock and working solutions.
Q3: What are the ideal storage conditions for this compound?
To ensure maximum shelf-life and stability for both the solid compound and its solutions, specific storage conditions are critical. The hydrochloride salt form is known to be hygroscopic, meaning it readily absorbs moisture, which can initiate degradation.[1]
Q4: How can I minimize degradation when my experiment requires an aqueous buffer?
While aqueous solutions present a challenge, you can take several steps to minimize hydrolysis:
-
pH Control: Maintain the pH of the solution as close to neutral as possible. Avoid highly acidic or alkaline buffers.
-
Temperature: Prepare solutions at low temperatures (e.g., on ice) and store them at 2-8°C when not in immediate use.[1] For reactions or assays at higher temperatures, minimize the incubation time.
-
Fresh Preparation: Prepare solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Aprotic Co-solvents: If your experimental design allows, consider using a co-solvent system with aprotic solvents like dioxane to reduce the water activity.[4]
Q5: How can I verify the purity and concentration of my this compound solution?
Regularly checking the integrity of your solution is good practice. The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC can be used to separate and quantify the parent compound from its primary degradant, sarcosine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh solution immediately before use. 2. Verify the pH of your buffer system. 3. Analyze the solution via HPLC to quantify the active compound. 4. Review storage procedures for both solid compound and solutions. |
| Gradual loss of biological/chemical activity over time. | Hydrolysis of the ester, reducing the effective concentration of the active molecule. | 1. Conduct a time-course stability study under your specific experimental conditions (see Protocol 2). 2. Shorten the duration of experiments or prepare fresh compound additions for longer time points. |
| Precipitate forms in an aqueous solution. | The degradation product, sarcosine, may have different solubility characteristics than the parent ester at the given pH and temperature. | 1. Confirm the identity of the precipitate. 2. Measure the solubility of both this compound and sarcosine under your experimental conditions. 3. Adjust concentration or buffer composition if necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light | Container |
| Solid (Hydrochloride Salt) | 2°C to 8°C (long-term)[1] | Below 60% RH[1] | Protect from light[1] | Tightly sealed, opaque (amber) |
| Aqueous Stock Solution | 2°C to 8°C | N/A | Protect from light | Tightly sealed, opaque (amber) |
| Aprotic Solvent Stock (e.g., DMSO, DMF) | -20°C | N/A | Protect from light | Tightly sealed, desiccated |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and Sarcosine
This protocol provides a general method for assessing the purity of a solution and quantifying degradation.
-
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare calibration standards of this compound and sarcosine in the sample diluent.
-
Dilute the experimental sample to fall within the calibration range.
-
Inject standards and samples.
-
Integrate the peak areas for both compounds. The retention time for the more polar sarcosine will be shorter than for the methyl ester.
-
Calculate the concentration based on the calibration curve.
-
Protocol 2: pH-Dependent Stability Study
This protocol determines the rate of degradation at different pH values.
-
Materials:
-
A series of buffers (e.g., pH 3, 5, 7.4, 9)
-
This compound
-
Constant temperature incubator or water bath
-
HPLC system (as per Protocol 1)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., acetonitrile or water on ice).
-
Spike the stock solution into each buffer to achieve a final concentration (e.g., 1 mg/mL).
-
Immediately take a sample from each solution (this is the T=0 time point).
-
Incubate all solutions at the desired temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately quench the degradation by diluting the aliquot in the HPLC sample diluent and freezing if necessary.
-
Analyze all samples by HPLC according to Protocol 1.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathway of this compound via ester hydrolysis.
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
- 1. pioneerbioinc.com [pioneerbioinc.com]
- 2. portal.amelica.org [portal.amelica.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid quantification of O-acetyl and O-methyl residues in pectin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sarcosine Methyl Ester Reactions & Racemization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during chemical reactions involving sarcosine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using sarcosine methyl ester?
A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. In the context of peptide synthesis and drug development, maintaining the specific stereochemistry of molecules like sarcosine methyl ester is critical, as different enantiomers can have drastically different biological activities or toxicities. The loss of chiral integrity can lead to a final product with reduced efficacy or undesirable side effects.[1]
Q2: What is the primary mechanism of racemization for N-methylated amino acids like sarcosine?
A2: The primary pathway for racemization in N-protected amino acids, including N-methylated ones, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] When the carboxyl group is activated by a coupling reagent, it can cyclize to form the oxazolone. This intermediate has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be easily removed, forming a planar, achiral enolate intermediate. A subsequent nucleophilic attack can then occur from either side of this planar intermediate, leading to a mixture of L- and D-isomers in the final product.[2] The N-methyl group can increase steric hindrance, which may slow down the desired coupling reaction, prolonging the time the activated intermediate is exposed to basic conditions and thus increasing the risk of racemization.[2]
Q3: Which factors have the most significant impact on racemization during coupling reactions?
A3: Several factors critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Onium salts (Uronium/Aminium, Phosphonium) are generally preferred over carbodiimides for sterically hindered N-methylated amino acids.[2][3] The use of anti-racemization additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[2][4][5]
-
Base: The type and concentration of the base used are crucial. Strong, non-sterically hindered bases can accelerate racemization.[5] Weaker or more sterically hindered bases are preferred.[6][7]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[5][8]
-
Solvent: Less polar solvents can help reduce the rate of racemization.[8]
-
Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the likelihood of racemization.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Significant Racemization Detected in Final Product | Inappropriate Coupling Reagent: Carbodiimide reagents like DCC or DIC, when used alone, are prone to causing racemization.[5][8] | Solution: Always use carbodiimide reagents with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[5][8] For challenging couplings with N-methylated amino acids, switch to phosphonium-based reagents (e.g., PyAOP, PyBOP) or uronium/aminium-based reagents (e.g., HATU, HCTU).[2][3][6] |
| Incorrect Base Selection or Excess Concentration: Strong bases like diisopropylethylamine (DIPEA) or an excess amount of any base can promote proton abstraction and subsequent racemization.[2][5] | Solution: Use the minimum necessary amount of base. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[6][7] | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of oxazolone formation and enolization.[5][8] | Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially for sensitive amino acids.[8] | |
| Incomplete or Slow Reaction | Steric Hindrance: The N-methyl group on sarcosine methyl ester increases steric bulk and reduces the nucleophilicity of the secondary amine, which can slow down the peptide bond formation.[2][3] | Solution: Use a highly reactive coupling reagent specifically designed for hindered couplings, such as HATU, PyAOP, or PyBrOP.[2][6] Consider performing a double or triple coupling or increasing the coupling time, while carefully monitoring for racemization.[2] |
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation
| Reagent Category | Example Reagents | Suitability for N-Methylated Amino Acids | Racemization Potential | Recommended Additives |
| Carbodiimides | DCC, DIC, EDC | Lower efficiency for hindered couplings.[2] | High (if used alone).[8][10] | HOBt, HOAt, Oxyma, CuCl₂.[4][5][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP, PyBrOP | High efficiency, especially PyAOP and PyBrOP for hindered couplings.[2][6][10] | Minimal, especially with PyAOP.[6][10] | Often used without additional additives. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High efficiency, HATU is particularly effective.[2][3] | Low, especially when paired with HOAt or Oxyma.[2][4] | HOAt (often intrinsic in HATU), Oxyma. |
Table 2: Influence of Common Bases on Racemization
| Base | Chemical Name | Properties | Recommendation for Use |
| DIPEA (or DIEA) | N,N-Diisopropylethylamine | Strong, non-nucleophilic, sterically hindered. | Use with caution; can increase racemization risk with sensitive amino acids.[6] |
| TEA | Triethylamine | Strong, non-nucleophilic. | Higher risk of racemization compared to more hindered bases.[11] |
| NMM | N-Methylmorpholine | Weaker base than DIPEA or TEA. | Recommended for minimizing racemization.[4][6] |
| sym-Collidine | 2,4,6-Trimethylpyridine | Weak, highly sterically hindered base. | Highly recommended for couplings with a high risk of racemization.[6][7] |
Experimental Protocols
Protocol: General Procedure for Low-Racemization Coupling to Sarcosine Methyl Ester
This protocol outlines a general method for coupling an N-protected amino acid to sarcosine methyl ester hydrochloride in a solution-phase reaction, designed to minimize racemization.
-
Neutralization of Sarcosine Methyl Ester HCl:
-
Dissolve sarcosine methyl ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a weak, sterically hindered base such as N-methylmorpholine (NMM) (1.1 eq.) dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and a racemization-suppressing additive such as Oxyma or HOAt (1.0 eq.) in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., DIC, 1.0 eq.) to this solution. For more challenging couplings, a phosphonium or uronium reagent like PyAOP or HATU (1.0 eq.) can be used, in which case a base like NMM or collidine (2.0 eq.) is also added to this activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[2][8]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid mixture from Step 2 to the neutralized sarcosine methyl ester solution from Step 1.
-
Maintain the reaction temperature at 0°C for the initial 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction may take several hours to reach completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting dipeptide ester using column chromatography.
-
-
Analysis of Chiral Purity:
-
Determine the enantiomeric or diastereomeric purity of the final product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for racemization-suppressed peptide coupling.
References
- 1. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Methyl 2-(Methylamino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with methyl 2-(methylamino)acetate. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
-
Starting Materials: Unreacted N-methylglycine (sarcosine), methyl chloroacetate, or methylamine.
-
Side-Reaction Products: Dimerization or polymerization products, and products from over-alkylation.
-
Solvents and Reagents: Residual solvents used in the synthesis and moisture.
-
Decomposition Products: Hydrolysis of the ester group to form N-methylglycine.
Q2: My purified this compound has a persistent yellow color. What is the likely cause and how can I remove it?
A2: A yellow tint often indicates the presence of minor, highly conjugated impurities or degradation products. Activated carbon treatment followed by filtration or column chromatography over silica gel or alumina can be effective in removing such colored impurities.
Q3: After purification by distillation, my product's purity is still below 95%. What should I try next?
A3: If distillation alone is insufficient, it is likely that impurities with boiling points close to that of the product are present. In this case, a secondary purification step using a different technique is recommended. Conversion to a hydrochloride salt followed by recrystallization is often effective at removing non-basic impurities. Alternatively, column chromatography can separate compounds with different polarities.
Q4: How can I remove residual water from my final product?
A4: To remove residual water, you can dry the product over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For very low water content, azeotropic distillation with a solvent like toluene can be employed, followed by removal of the solvent under vacuum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during multiple extraction or transfer steps. | Minimize transfers. Ensure pH is optimized during extractions to prevent the product from remaining in the aqueous layer. |
| Co-distillation with a volatile impurity. | Optimize fractional distillation conditions (e.g., use a longer column, adjust the reflux ratio). | |
| Decomposition during heating. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. | |
| Presence of N-methylglycine in Final Product | Hydrolysis of the ester during workup or storage. | Ensure all workup steps are performed under anhydrous conditions where possible. Store the purified product in a cool, dry, and inert atmosphere. |
| Two Spots on TLC After Purification | Incomplete separation of a closely related impurity. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Isomerization or degradation on the TLC plate. | Use a less acidic or basic TLC plate and run the chromatography quickly. |
Purification Method Performance
The following table provides illustrative data on the typical performance of different purification methods for this compound. The starting crude purity is assumed to be 85%.
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Throughput | Primary Impurities Removed |
| Fractional Vacuum Distillation | 95 - 98 | 70 - 85 | High | Volatile and non-volatile impurities |
| Crystallization (as HCl salt) | > 99 | 60 - 75 | Medium | Non-basic impurities, some isomers |
| Column Chromatography | > 99 | 50 - 70 | Low | Polar and non-polar impurities |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring a stable pressure is reached.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the forerun and the residue in the distillation flask.
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Crystallization as Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding HCl until no further precipitation is observed.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether) to further enhance purity.
-
Free-Basing (Optional): To recover the free amine, dissolve the purified salt in water, and add a base (e.g., sodium bicarbonate) until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Protocol 3: Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., from hexane/ethyl acetate 9:1 to 1:1) is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Workflows
Technical Support Center: Scaling Up Sarcosine Methyl Ester Production
Welcome to the technical support center for the synthesis and scale-up of sarcosine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing sarcosine methyl ester?
A1: The most common and scalable methods for synthesizing sarcosine methyl ester are:
-
Direct Esterification of Sarcosine: This method involves the reaction of sarcosine with methanol, typically in the presence of an acid catalyst or a reagent like trimethylchlorosilane (TMSCl).[1]
-
N-methylation of Glycine Methyl Ester: This approach starts with the more readily available glycine methyl ester and introduces a methyl group onto the nitrogen atom.
-
From Chloroacetic Acid and Methylamine: Sarcosine can be synthesized from chloroacetic acid and methylamine, and then subsequently esterified.[2][3] This is often used in industrial production.[2][3]
Q2: What are the critical parameters to control during the esterification of sarcosine with methanol?
A2: Key parameters for successful esterification include:
-
Anhydrous Conditions: The presence of water can hinder the esterification reaction, which is an equilibrium process. Removing water as it is formed (e.g., using a Dean-Stark trap) or using a large excess of the alcohol can drive the reaction to completion.
-
Catalyst Choice and Concentration: Strong acid catalysts like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are effective.[1] The concentration of the catalyst needs to be optimized to ensure a reasonable reaction rate without causing significant side reactions or degradation.
-
Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate. The reaction time should be monitored (e.g., by TLC or GC) to determine completion, which can range from several hours to overnight.[1]
-
Molar Ratio of Reactants: An excess of methanol is generally used to shift the equilibrium towards the product side.
Q3: How can I purify the final sarcosine methyl ester product?
A3: Purification of sarcosine methyl ester, which is often isolated as its hydrochloride salt, typically involves the following steps:
-
Removal of Excess Reagents: Excess methanol and catalyst can be removed by evaporation under reduced pressure.
-
Recrystallization: The hydrochloride salt of sarcosine methyl ester can be purified by recrystallization from a suitable solvent system, such as methanol/ether.[4]
-
Chromatography: For very high purity requirements, column chromatography on silica gel may be employed, although this is less common for large-scale production.
-
Washing: The crude product can be washed with solvents in which the desired product is insoluble but impurities are soluble. For instance, washing with diethyl ether can remove non-polar impurities.[5]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sarcosine Methyl Ester | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature (within the stability limits of the reactants and products). |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use freshly distilled methanol and dry glassware. Consider using a drying agent or a Dean-Stark apparatus to remove water formed during the reaction. | |
| Suboptimal catalyst concentration. | Titrate the catalyst to ensure the correct concentration. Perform small-scale optimization experiments to determine the ideal catalyst loading. | |
| Loss of product during workup and purification. | Optimize the extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous workup to prevent hydrolysis of the ester. Use a suitable solvent system for recrystallization to maximize recovery. | |
| Formation of Side Products | Dimerization or polymerization of the amino acid. | Use a suitable protecting group for the amine if necessary, although for simple esterification this is often not required. Control the reaction temperature to minimize side reactions. |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the catalyst used is appropriate and used at the correct concentration. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction, remove the solvent under reduced pressure. If the product is a salt, precipitation can often be induced by adding a less polar solvent in which the salt is insoluble (e.g., diethyl ether). |
| Formation of an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify the oil by column chromatography. The oil may also be a sign of impurities; further purification may be necessary before crystallization can occur. | |
| Inconsistent Results at Larger Scale | Inefficient mixing or heat transfer. | Use appropriate agitation and a reactor with good heat transfer capabilities. For exothermic reactions, ensure adequate cooling is available. |
| Changes in reagent quality or source. | Qualify all raw materials before use in large-scale production. Be aware that impurities in starting materials can have a more significant impact at a larger scale. |
Experimental Protocols
Protocol 1: Direct Esterification of Sarcosine using Trimethylchlorosilane (TMSCl)
This method provides a convenient way to prepare amino acid methyl esters at room temperature.[1]
Materials:
-
Sarcosine
-
Methanol (freshly distilled)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask, suspend sarcosine (1.0 eq.) in methanol.
-
With stirring, slowly add trimethylchlorosilane (2.0 eq.) to the suspension at room temperature.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the poor solubility of sarcosine, the reaction may take up to 24 hours for completion.[1]
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude sarcosine methyl ester hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol/diethyl ether.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| Amino Acids (general) | Trimethylchlorosilane | Methanol | 12-24 hours | Good to Excellent | [1] |
Visualizations
Caption: Workflow for the synthesis of sarcosine methyl ester via direct esterification.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Characterization of N-Methylated Amino Esters
Welcome to the technical support center for the characterization of N-methylated amino esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing N-methylated amino esters?
A1: The main challenges stem from the unique structural and chemical properties conferred by the N-methyl group. These include:
-
Steric Hindrance: The methyl group can impede enzymatic and chemical reactions used in traditional characterization methods.[1]
-
Changes in Polarity and Volatility: N-methylation alters the polarity and can increase the volatility of the amino ester, necessitating adjustments in chromatographic and mass spectrometric methods.[2]
-
Conformational Isomers: N-methylated residues can lead to the presence of slowly interconverting cis/trans conformers, which can result in peak broadening or splitting in chromatographic and NMR analyses.[3]
-
Difficulty in Differentiation from Isomers: Distinguishing between N-methylated isomers using standard analytical techniques can be challenging, requiring high-resolution methods.[4]
Q2: Which analytical techniques are most suitable for characterizing N-methylated amino esters?
A2: A multi-pronged approach is often necessary for unambiguous characterization. The most powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of N-methylated amino esters in solution, as they can provide clear information about the location of the methyl group without the need for reference standards.[4]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstones for identification and quantification, especially in complex mixtures.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for purification and analysis, though challenges with peak shape may arise due to conformers.[3]
Q3: How does N-methylation affect the mass spectrum of an amino ester?
A3: N-methylation introduces a mass shift of +14 Da per methyl group. In mass spectrometry, this is a key indicator of successful methylation.[1] Fragmentation patterns in MS/MS can also be informative. For instance, in N-acyloligopeptide methyl esters, N-methylation enhances volatility and can make the product more suitable for mass spectrometric sequential analysis.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Multiple Peaks in HPLC Analysis
-
Symptom: Broad, tailing, or split peaks for a supposedly pure N-methylated amino ester.
-
Possible Cause: Slow interconversion between cis/trans conformers of the N-methylated amide bond.[3]
-
Troubleshooting Workflow:
-
Solutions:
-
Elevate Temperature: Increasing the column temperature can accelerate the interconversion of conformers, leading to sharper, coalesced peaks.
-
Modify Mobile Phase: Altering the solvent composition or pH of the mobile phase can sometimes influence the conformational equilibrium.
-
Reduce Flow Rate: A lower flow rate increases the residence time on the column, which may allow for better resolution of closely eluting conformers or promote coalescence.
-
Issue 2: Ambiguous Isomer Identification by Mass Spectrometry
-
Symptom: Inability to differentiate between N-methylated amino acid isomers using LC-MS or GC-MS.
-
Possible Cause: Isomers have the same mass and may have very similar fragmentation patterns and chromatographic retention times.
-
Solutions:
-
High-Resolution Chromatography: Employing chiral columns in either GC or LC can help separate isomers based on their stereochemistry. [4] 2. Derivatization: Chemical derivatization can introduce structural differences that lead to distinct retention times or fragmentation patterns. For GC-MS, silylation is a common technique. [4] 3. NMR Spectroscopy: For unambiguous identification, NMR spectroscopy is the gold standard as it directly probes the chemical environment of the methyl group. [4]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Differentiating N-Methylated Amino Acid Isomers [4]
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection. | Medium | High | Good to Excellent (with chiral columns) | Robust, high-resolution separation. | Requires derivatization, not suitable for thermolabile compounds. |
| LC-MS/MS | Separation based on polarity in the liquid phase, followed by specific mass-based detection. | High | Very High | Excellent (especially with chiral derivatization) | High sensitivity and specificity, suitable for a wide range of compounds. | Matrix effects can be a challenge, may require derivatization for optimal separation. |
| NMR | Exploits distinct magnetic environments of atomic nuclei within a molecule. | Low | Low | Excellent | Unambiguous structural elucidation without reference standards. | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocols
Protocol 1: GC-MS Analysis with Silylation for N-Methylated Amino Esters
This protocol outlines a general procedure for the derivatization of N-methylated amino esters for GC-MS analysis. [4]
-
Objective: To increase the volatility and thermal stability of the analyte for gas chromatography.
-
Workflow:
Caption: Workflow for silylation prior to GC-MS analysis.
-
Materials:
-
Dried N-methylated amino ester sample or standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Reaction vial with a secure cap
-
-
Procedure:
Protocol 2: On-Resin N-Methylation of a Peptide
This protocol describes a common three-step procedure for the N-methylation of an amino acid residue during solid-phase peptide synthesis (SPPS). [5][6]
-
Objective: To introduce a methyl group to the N-terminal amine of a growing peptide chain on a solid support.
-
Workflow:
Caption: Three-step on-resin N-methylation workflow.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-mercaptoethanol
-
N-methylpyrrolidine (NMP)
-
-
Procedure:
-
Sulfonylation: Protect the N-terminal α-amine with an o-nitrobenzenesulfonyl (o-NBS) group using o-NBS-Cl and DMAP in NMP. [5][6] 2. Methylation: Methylate the sulfonamide using a methylating agent such as dimethyl sulfate with a base like DBU.
-
Desulfonylation: Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU to reveal the N-methylated amine.
-
References
- 1. lifetein.com [lifetein.com]
- 2. Detection and Location of N-Methyl-amino-acid Residues in N-Acyloligopeptide Methyl Esters by Mass Spectrometry | Nature [preview-nature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for peptide coupling with sarcosine methyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing peptide coupling reactions involving sarcosine methyl ester and other N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling sarcosine methyl ester or other N-methylated amino acids?
The primary challenges in coupling N-methylated amino acids like sarcosine methyl ester are the increased steric hindrance and reduced nucleophilicity of the secondary amine.[1] This steric bulk can physically block the approach of the activated carboxylic acid, slowing down or preventing the reaction.[2] The reduced nucleophilicity of the secondary amine makes it a less effective reactant compared to a primary amine.[1][2] These factors often lead to lower coupling yields and incomplete reactions.[2]
Q2: Which coupling reagents are most effective for overcoming the challenges of N-methylated amino acid coupling?
Highly reactive coupling reagents are necessary to effectively activate the carboxylic acid and overcome the steric hindrance and reduced nucleophilicity of N-methylated amino acids.[1] Reagents are typically categorized as uronium/aminium salts and phosphonium salts.[1]
-
Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective and reacts faster with less epimerization.[3][4][5] HBTU and HCTU are generally less effective for this purpose.[5] COMU is a newer reagent with efficiency comparable to HATU and is considered safer.[4]
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-protected N-methyl amino acids.[3] PyBOP and PyBrOP have also been successfully used, especially in cases of incomplete couplings with other reagents.[4][5]
Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?
Standard monitoring methods like the Kaiser test (ninhydrin test) are not effective for N-methylated amino acids because they do not yield the characteristic blue color with secondary amines.[5][6] The bromophenol blue test is a suitable alternative for monitoring these reactions.[2][5] A color change from blue-green to yellow indicates a complete coupling.[5]
Q4: What can I do if I experience low coupling yields?
Low yields are a common issue. Here are several strategies to improve them:
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid and coupling reagent.[7][8][9]
-
Increase Reaction Time: Extending the coupling time (e.g., 2-24 hours) can help drive the reaction to completion.[1][2][8]
-
Use a More Powerful Coupling Reagent: Switch to a more potent reagent like HATU, PyAOP, or COMU.[2][7][9]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can favor the reaction equilibrium towards the product.[7]
-
Elevated Temperature: Microwave-assisted synthesis can help overcome the activation energy barrier for sterically hindered couplings.[2]
Q5: How can I minimize the risk of racemization during coupling?
Racemization is a significant side reaction, especially with highly reactive coupling reagents.[4] To minimize it:
-
Additives: Use additives like HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma Pure, which are known to suppress racemization.[2][3][4] HOAt and Oxyma Pure are generally superior to HOBt.[2]
-
Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum (1-3 minutes) before adding it to the resin to avoid potential side reactions like δ-lactam formation in arginine.[1][7]
-
Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA, especially when there is a markedly increased risk of racemization.[2][4]
-
Low Temperature: For carbodiimide-mediated couplings, maintaining low temperatures is recommended to reduce the risk of racemization.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during peptide coupling with sarcosine methyl ester.
Issue 1: Incomplete Coupling
-
Symptom: Bromophenol blue test remains blue or green.[5] Mass spectrometry analysis of a test cleavage shows a significant amount of starting material or truncated sequences.[6]
-
Possible Causes:
-
Solutions:
Issue 2: Low Yield of the Desired Peptide
-
Symptom: Significantly lower than expected peptide yield after cleavage and purification.[6]
-
Possible Causes:
-
Solutions:
Issue 3: Presence of Impure Side Products
-
Symptom: HPLC or MS analysis shows multiple unexpected peaks.[7]
-
Possible Causes:
-
Solutions:
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Category | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, fast coupling, less epimerization.[3][4] | Can cause guanidinylation if used in large excess.[1] |
| PyAOP | Phosphonium Salt | Very effective for N-methyl amino acids, can be used for cyclization.[3] | --- |
| PyBrOP | Phosphonium Salt | More reactive than PyBOP, good for overcoming incomplete couplings.[4][5] | High reactivity can lead to racemization with prolonged use.[4] |
| COMU | Uronium/Aminium Salt | Efficiency comparable to HATU, safer (non-explosive byproduct), good solubility.[4] | --- |
| BEP | Pyridinium Salt | Good yields, simple protocol, proceeds without loss of optical purity.[11] | --- |
| DIC/HOBt | Carbodiimide | Commonly used, minimizes racemization with HOBt addition.[3] | Dicyclohexylurea byproduct from DCC is insoluble; DIC is preferred for solid phase.[3] |
Table 2: Reported Yields for Peptide Coupling with N-Methylated Amino Acids using BEP
| N-Protected Amino Acid | Amine Component | Yield |
| Fmoc-Ala-OH | H-Sar-OBzl | 97.6% |
| Cbz-Ala-OH | H-Sar-OMe | 95.4% |
| Fmoc-Phe-OH | H-Sar-OMe | 88.4% |
| Boc-Pro-OH | H-Sar-OBzl | 90.2% |
| Cbz-Val-OH | H-Sar-OMe | 95.6% |
| Fmoc-N-Me-Ala-OH | H-Ala-OBzl | 91.4% |
| Data sourced from Li, P., & Xu, J. C. (2000). Chemistry Letters, 29(2), 204-205.[11] |
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU on Solid Phase
-
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
Peptide-resin with a free N-terminal amine
-
HATU (4 equivalents)
-
DIPEA (8 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
-
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[1]
-
Activation: In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow for pre-activation for 1-3 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be required.[1]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
-
Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[2][5]
-
Protocol 2: Coupling of N-Methyl Amino Acids using PyBrOP
-
Materials:
-
Fmoc-protected N-methyl amino acid (2 equivalents)
-
Peptide-resin with a free N-terminal amine
-
PyBrOP (2 equivalents)
-
DIPEA (6 equivalents)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Deprotection: Remove the N-terminal protecting group from the peptide-resin using standard procedures.[12]
-
Resin Suspension: Suspend the resin in DCM (10 mL/gram of resin).[12]
-
Reagent Addition: Dissolve the protected amino acid in DCM or DMF and add the solution to the resin. Add PyBrOP to the mixture.[12]
-
Cooling: Cool the reaction mixture to 0°C.[12]
-
Base Addition and Reaction: Add DIPEA and mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.[12]
-
Washing: Filter the resin and wash with DCM.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis for Synthetic Chemistry: Methyl 2-(methylamino)acetate vs. Glycine Methyl Ester
In the realm of peptide synthesis and drug development, the choice of building blocks is critical to the final product's efficacy, stability, and function. Among the simplest amino acid esters, glycine methyl ester and its N-methylated counterpart, methyl 2-(methylamino)acetate (also known as sarcosine methyl ester), serve as fundamental reagents. While structurally similar, the presence of a methyl group on the nitrogen atom introduces significant differences in their chemical behavior and applications. This guide provides an objective, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties: A Tabular Comparison
The fundamental properties of these esters, often supplied as hydrochloride salts to improve stability, are summarized below. The primary distinction lies in the substitution of the amino group—a primary amine in glycine methyl ester versus a secondary amine in this compound.
| Property | This compound (Sarcosine Methyl Ester) | Glycine Methyl Ester |
| Structure | CH₃NHCH₂COOCH₃ | NH₂CH₂COOCH₃ |
| Molecular Formula | C₄H₉NO₂[1] | C₃H₇NO₂[2] |
| Molecular Weight | 103.12 g/mol [1] | 89.09 g/mol [2] |
| CAS Number | 13515-93-0 (HCl Salt) | 616-34-2 (Free Base)[2], 5680-79-5 (HCl Salt)[3] |
| Appearance | Powder (HCl Salt) | White crystalline powder/solid (HCl Salt)[3][4][5][6] |
| Melting Point | 117-119 °C (HCl Salt) | 175 °C (decomposes) (HCl Salt)[3][7] |
| Solubility (HCl Salt) | Data not readily available | Highly soluble in water (>1000 g/L at 20°C), soluble in methanol.[7][8][9] |
| Stability | Data not readily available | Free ester is unstable, prone to polymerization; HCl salt is shelf-stable.[3] |
Spectroscopic Data Summary
Spectroscopic analysis confirms the structural identity of each compound. Below is a summary of key spectral features for their hydrochloride salts.
| Spectroscopic Data | This compound HCl | Glycine Methyl Ester HCl |
| ¹H NMR | Characteristic peaks for the two N-CH₃ and O-CH₃ singlets, and the N-CH₂ singlet. | Peaks include a singlet for the ester methyl group (O-CH₃) and a singlet for the α-methylene group (α-CH₂).[10] |
| IR (Infrared) | Expected peaks: C=O stretch (~1740 cm⁻¹), N-H stretch (secondary amine), C-N stretch. | Key peaks: C=O stretch (~1749 cm⁻¹), N⁺-H stretch (~2600-3000 cm⁻¹), C-O-C stretch (~1259 cm⁻¹).[11] |
Reactivity and Applications in Synthesis
The primary functional difference—the primary versus secondary amine—dictates the reactivity and primary applications of these two esters.
Glycine Methyl Ester: As the simplest proteinogenic amino acid ester, it is a ubiquitous building block in peptide synthesis.[12] Its primary amine is a potent nucleophile, readily participating in amide bond formation with activated carboxylic acids. However, its unprotected nature can sometimes lead to side reactions. The free base form is notably unstable, tending to self-condense into diketopiperazine or polymerize, making the hydrochloride salt the standard reagent for storage and use.[3]
This compound (Sarcosine Methyl Ester): This ester is used to incorporate N-methylated glycine (sarcosine) residues into peptide chains. N-methylation is a common strategy in medicinal chemistry to:
-
Increase Metabolic Stability: The N-methyl group can sterically hinder enzymatic cleavage of the adjacent peptide bond, prolonging the peptide's half-life in vivo.
-
Improve Cell Permeability: By removing a hydrogen bond donor (the N-H proton), N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.
-
Modulate Conformation: The presence of the N-methyl group restricts the conformational flexibility around the peptide bond, which can be used to lock a peptide into a bioactive conformation.
The secondary amine of sarcosine methyl ester is less nucleophilic and more sterically hindered than the primary amine of glycine methyl ester, which may require more forceful coupling conditions during peptide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical solution-phase peptide coupling reaction to highlight the use of these esters as the amine component.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Alanine)
-
Glycine methyl ester hydrochloride or Sarcosine methyl ester hydrochloride
-
Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF - Dimethylformamide)
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (glycine methyl ester HCl or sarcosine methyl ester HCl) (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amino acid ester solution to neutralize the hydrochloride salt and provide the basic conditions for coupling.
-
Add the activated acid solution from step 2 to the amine solution from step 4 dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dipeptide product.
-
Purify the product as needed using column chromatography.
Visualizing Workflows and Logic
To aid in understanding the application and selection of these reagents, the following diagrams illustrate key conceptual frameworks.
Safety and Handling
Both glycine methyl ester hydrochloride and this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Glycine Methyl Ester Hydrochloride: Generally not classified as hazardous under normal use conditions.[4][5] It is hygroscopic and should be stored in a dry, cool, well-ventilated place in a tightly sealed container.[9]
-
This compound: Specific safety data is less publicly available, but as a secondary amine ester, it should be handled with care. Assume it may cause skin and eye irritation. Store in a cool, dry place away from oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
The choice between this compound and glycine methyl ester is dictated by the strategic goals of the synthesis. Glycine methyl ester serves as the default, fundamental building block for incorporating the simplest amino acid. In contrast, this compound is a specialized reagent, employed deliberately to imbue the resulting peptide with desirable pharmacological properties such as enhanced stability and modified conformation. Understanding the distinct reactivity, stability, and strategic applications of each compound is essential for the efficient and successful development of novel peptide-based therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Glycine methyl ester hydrochloride, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 10. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR [m.chemicalbook.com]
- 11. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to HPLC Method Validation for Methyl 2-(Methylamino)acetate Purity
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of methyl 2-(methylamino)acetate purity. This compound, also known as sarcosine methyl ester, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product.
This document outlines two robust HPLC methodologies, presents a comparative summary of their validation parameters, and provides detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development and quality control to aid in the selection and implementation of a suitable analytical method for purity assessment of this compound.
Comparison of HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are presented for the determination of this compound purity. Method 1 employs a standard C18 column with a simple isocratic mobile phase, making it a cost-effective and straightforward approach for routine quality control. Method 2 utilizes a polar-embedded column with a gradient elution, offering enhanced retention and selectivity for polar compounds like this compound and its potential impurities.
Data Presentation
The following table summarizes the validation parameters for the two HPLC methods, providing a clear comparison of their performance characteristics.
| Validation Parameter | Method 1: C18 Isocratic | Method 2: Polar-Embedded Gradient |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: C18 Isocratic Method
This method is designed for the routine quality control of this compound, offering a balance of performance and efficiency.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2. Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3. Validation Procedure:
-
Specificity: Inject blank (mobile phase), standard, and sample solutions to ensure no interference at the retention time of the this compound peak.
-
Linearity: Prepare a series of solutions of the reference standard at concentrations ranging from the LOQ to 150% of the nominal concentration. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C) to assess the method's reliability.
Method 2: Polar-Embedded Gradient Method
This method provides enhanced separation for polar impurities and is suitable for in-depth purity profiling and stability studies.
1. Chromatographic Conditions:
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 15.0 30 15.1 5 | 20.0 | 5 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Run Time: 20 minutes
2. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
3. Validation Procedure:
-
The validation procedure follows the same principles as Method 1 (Specificity, Linearity, Accuracy, Precision, and Robustness), with adjustments to the concentration levels and parameters to reflect the different methodology.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for method selection.
Caption: Workflow for HPLC Method Validation.
A Comparative Guide to the Synthetic Routes of Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Sarcosine methyl ester is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of various methods for the synthesis of sarcosine methyl ester, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic pathways to sarcosine methyl ester, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Reagents & Catalyst | Reaction Time | Temperature | Yield | Key Advantages | Key Disadvantages |
| 1. Fischer Esterification of Sarcosine | Sarcosine, Methanol | H₂SO₄ (catalyst) | 4 h | Reflux | ~95% | High yield, uses readily available and inexpensive starting materials. | Requires reflux conditions and a strong acid catalyst, which may not be suitable for sensitive substrates. |
| 2. Reaction of Methyl Chloroacetate with Methylamine | Methyl Chloroacetate, Methylamine | None | 2 h (standing) | Room Temp. | 63-71% | Simple procedure, avoids high temperatures. | The yield is moderate, and methylamine is a volatile and flammable gas. |
| 3. N-methylation of Glycine Methyl Ester (Eschweiler-Clarke Reaction) | Glycine Methyl Ester, Formaldehyde, Formic Acid | None | 2 h | 100 °C | High | Avoids the use of a separate methylating agent; high yielding.[1][2] | Requires elevated temperatures and handling of formaldehyde and formic acid. |
| 4. Esterification of Sarcosine with TMSCl | Sarcosine, Methanol | Trimethylchlorosilane (TMSCl) | ~12-24 h | Room Temp. | High | Mild reaction conditions, good to excellent yields.[3] | TMSCl is moisture-sensitive and corrosive. |
| 5. Esterification of Sarcosine with Dimethyl Carbonate (DMC) | Sarcosine, Dimethyl Carbonate | K₂CO₃ (catalyst) | 24 h | 90 °C | High | "Green" and non-toxic methylating agent, mild reaction conditions.[4] | Longer reaction time compared to some other methods. |
Experimental Protocols
Fischer Esterification of Sarcosine
This method involves the direct esterification of sarcosine with methanol using a strong acid catalyst.
Procedure:
-
Suspend sarcosine (1 equivalent) in methanol (excess, serves as reactant and solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain sarcosine methyl ester.
Reaction of Methyl Chloroacetate with Methylamine
This route provides a straightforward synthesis from commercially available starting materials.[5]
Procedure:
-
Dissolve methyl chloroacetate (1 equivalent) in a suitable solvent.
-
Add an aqueous solution of methylamine (1 equivalent) slowly to the solution.
-
Allow the reaction mixture to stand at room temperature for 2 hours to complete the reaction.
-
The product can be isolated after an appropriate workup, which may involve extraction and purification by distillation or chromatography.
N-methylation of Glycine Methyl Ester (Eschweiler-Clarke Reaction)
This is a reductive amination process where glycine methyl ester is methylated using formaldehyde and formic acid.[1][2]
Procedure:
-
To a solution of glycine methyl ester (1 equivalent), add formaldehyde (excess) and formic acid (excess).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and remove the excess reagents under reduced pressure.
-
The residue can be purified by distillation or chromatography to yield sarcosine methyl ester.
Esterification of Sarcosine with Trimethylchlorosilane (TMSCl)
This method offers a mild alternative to the traditional Fischer esterification.[3]
Procedure:
-
Suspend sarcosine (1 equivalent) in methanol.
-
Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC, typically 12-24 hours).
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of sarcosine methyl ester.
-
The free ester can be obtained by neutralization with a base and subsequent extraction.
Esterification of Sarcosine with Dimethyl Carbonate (DMC)
This method utilizes an environmentally friendly methylating agent.[4]
Procedure:
-
To a solution of sarcosine (1 equivalent) in a suitable solvent (e.g., DMSO), add dimethyl carbonate (excess) and potassium carbonate (catalytic amount).
-
Heat the reaction mixture at 90 °C for 24 hours.
-
After cooling, the product can be isolated by extraction with an organic solvent and purified by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Fischer Esterification of Sarcosine.
Caption: Synthesis from Methyl Chloroacetate.
Caption: Eschweiler-Clarke N-methylation.
Caption: Esterification using TMSCl.
Caption: Esterification using Dimethyl Carbonate.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Analysis of Methyl 2-(methylamino)acetate and Its N-Acyl Derivatives
A detailed guide for researchers and drug development professionals on the spectral characteristics of methyl 2-(methylamino)acetate and its N-acetyl and N-benzoyl derivatives, providing key data for identification and structural elucidation.
This guide offers a comprehensive comparison of the spectroscopic properties of this compound, a versatile building block in organic synthesis, and two of its key derivatives: methyl 2-(acetylamino)acetate and methyl 2-(benzoylamino)acetate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for distinguishing between these closely related compounds. The presented data, summarized in clear, comparative tables, is supported by detailed experimental protocols for each spectroscopic technique.
Spectroscopic Data Comparison
The following tables provide a side-by-side comparison of the key spectroscopic data for this compound and its N-acetyl and N-benzoyl derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -NH- (ppm) | -CH₂- (ppm) | -OCH₃ (ppm) | -N-CH₃ (ppm) | Acyl-CH₃ (ppm) | Benzoyl-Ar (ppm) |
| This compound | ~1.8 (s, 1H) | 3.25 (s, 2H) | 3.65 (s, 3H) | 2.35 (s, 3H) | - | - |
| Methyl 2-(acetylamino)acetate | ~6.5 (br s, 1H) | 3.95 (d, 2H) | 3.70 (s, 3H) | - | 2.05 (s, 3H) | - |
| Methyl 2-(benzoylamino)acetate | ~7.0 (br t, 1H) | 4.20 (d, 2H) | 3.75 (s, 3H) | - | - | 7.4-7.9 (m, 5H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O (ester) | -CH₂- | -OCH₃ | -N-CH₃ | C=O (amide) | Acyl-CH₃ | Benzoyl-C | Benzoyl-Ar |
| This compound | 172.5 | 53.0 | 51.5 | 35.0 | - | - | - | - |
| Methyl 2-(acetylamino)acetate | 170.5 | 41.0 | 52.0 | - | 170.0 | 22.5 | - | - |
| Methyl 2-(benzoylamino)acetate | 170.0 | 42.0 | 52.5 | - | 167.5 | - | 134.0 | 127.0-132.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (ester) | C=O Stretch (amide) | C-N Stretch |
| This compound | ~3300 (weak) | ~1740 | - | ~1100 |
| Methyl 2-(acetylamino)acetate | ~3300 | ~1745 | ~1650 (Amide I) | ~1250 |
| Methyl 2-(benzoylamino)acetate | ~3300 | ~1735 | ~1640 (Amide I) | ~1280 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 103 | 74 [M-C₂H₅]⁺, 58 [M-COOCH₃]⁺, 44 [CH₃NHCH₂]⁺ |
| Methyl 2-(acetylamino)acetate | 131 | 100 [M-OCH₃]⁺, 88 [M-CH₃CO]⁺, 74 [M-C₂H₃O₂]⁺, 43 [CH₃CO]⁺ |
| Methyl 2-(benzoylamino)acetate | 193 | 162 [M-OCH₃]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) and a longer total acquisition time are often necessary.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Sample Preparation (Solid - KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: For EI, the sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
Ionization: In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the sample solution, creating charged droplets that evaporate to produce ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualization of Key Structural Relationships
The following diagrams illustrate the structural relationships and a typical experimental workflow for the spectroscopic analysis of these compounds.
Caption: Synthetic and analytical workflow for the spectroscopic comparison.
Caption: Structural relationship between the parent compound and its derivatives.
A Comparative Guide to Purity Assessment of Methyl 2-(methylamino)acetate by NMR and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For methyl 2-(methylamino)acetate, a versatile building block in organic synthesis, ensuring high purity is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.
At a Glance: Method Comparison
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantitation | Absolute (Primary method, no analyte-specific reference standard needed). | Relative (Requires a reference standard of the analyte). | Relative (Requires a reference standard of the analyte). |
| Sample Throughput | Moderate | High | High |
| Sample Requirement | ~5-20 mg | ~1-5 mg | <1 mg |
| Destructive? | No | Yes | Yes |
| Typical Impurities Detected | Structurally related impurities, residual solvents. | Non-volatile and thermally stable impurities. | Volatile impurities, residual solvents. |
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it can provide a direct measure of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with that of the analyte, the purity of the analyte can be accurately calculated.
Experimental Protocol: qNMR Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5mm NMR tube) of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
2. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy), typically 8 to 64 scans.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, the following signals are suitable for integration:
-
Singlet around 3.7 ppm (O-CH₃, 3H)
-
Singlet around 3.4 ppm (N-CH₂, 2H)
-
Singlet around 2.4 ppm (N-CH₃, 3H)
-
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Determination.
Alternative Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for purity analysis. Unlike qNMR, these are relative methods that require a certified reference standard of this compound for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. For amino acid esters like this compound, reversed-phase HPLC is a common approach.
Experimental Protocol: HPLC Purity Assessment
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The high percentage of acetonitrile in the mobile phase can allow a silica column to function as a HILIC column for amino acid analysis.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Quantification: Compare the peak area of the analyte with that of a reference standard of known purity. Impurities are quantified based on their relative peak areas.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization is often employed for amino acids to improve their volatility and chromatographic behavior.[2]
Experimental Protocol: GC Purity Assessment
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized to ensure complete volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from potential impurities.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization with reagents like methyl chloroformate may be necessary.
-
Quantification: Similar to HPLC, quantification is performed by comparing the peak area to that of a reference standard.
Comparison of Performance
| Feature | qNMR | HPLC | GC |
| Accuracy | High, as it is a primary method. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Precision | Excellent, with low relative standard deviations. | Excellent, with low relative standard deviations. | Excellent, with low relative standard deviations. |
| Specificity | High, provides structural information. | Good, can be enhanced with MS detection. | High, especially with MS detection. |
| Sensitivity | Lower than chromatographic methods. | High, especially with sensitive detectors. | Very high, capable of detecting trace-level impurities. |
| Limitations | Signal overlap can be an issue in complex mixtures. | Not suitable for volatile compounds. Requires a reference standard. | Not suitable for non-volatile or thermally labile compounds. May require derivatization. |
Potential Impurities in this compound Synthesis
The purity of this compound can be affected by impurities arising from its synthesis. A common route involves the esterification of sarcosine (N-methylglycine) with methanol. Potential impurities could include:
-
Unreacted Sarcosine: The starting amino acid.
-
Residual Methanol: The reactant and solvent.
-
By-products of side reactions: Such as the formation of dimers or other condensation products.
-
Impurities from starting materials: For instance, if the sarcosine was synthesized from hydroxyacetonitrile and methylamine, residual reagents or by-products from that synthesis could be present.[3]
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for obtaining an absolute purity value without the need for a specific reference standard, making it ideal for the certification of reference materials and for providing a highly accurate, orthogonal purity assessment.
-
HPLC is a versatile and robust technique for routine quality control, capable of separating a wide range of non-volatile impurities.
-
GC is highly sensitive for the detection of volatile impurities and residual solvents.
For a comprehensive purity profile, a combination of these techniques is often recommended. For instance, qNMR can provide the absolute purity, while HPLC and GC can be used to identify and quantify specific non-volatile and volatile impurities, respectively. This integrated approach ensures a thorough understanding of the purity of this compound, leading to higher quality and more reliable scientific outcomes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sarcosine and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sarcosine, with direct applicability to the analysis of its various ester derivatives. Due to the limited availability of public data specifically on sarcosine ester bioanalysis, this document focuses on the well-established and validated methods for sarcosine. The principles, protocols, and validation parameters detailed herein serve as a robust framework for developing and cross-validating methods for sarcosine esters, which are crucial in pharmaceutical research and development.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity but differ in their sample preparation requirements, throughput, and instrumentation. Cross-validation between these methods is essential to ensure data consistency and reliability across different platforms or laboratories.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of representative GC-MS and LC-MS/MS methods for the quantification of sarcosine. These parameters are critical for selecting the appropriate method and for establishing acceptance criteria during cross-validation.
Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Sarcosine
| Validation Parameter | Performance Metric | Result | Citation |
|---|---|---|---|
| Linearity | Concentration Range | 0.01 - 50 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.995 | [1] | |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~0.01 µg/mL | [1] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | ~0.01 µg/mL | [1] |
| Accuracy (Recovery) | Spiked Samples (1, 5, 10 µg/mL) | 88 - 110% | [1] |
| Precision | Relative Standard Deviation (RSD) | < 10% | [1] |
| Sample Matrix | --- | Urine | [1] |
| Derivatization | --- | Required (Silylation) |[1] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Sarcosine
| Validation Parameter | Performance Metric | Result | Citation |
|---|---|---|---|
| Linearity | Concentration Range | 0.003 - 40 µmol/L | [2] |
| Correlation Coefficient (R²) | > 0.99 | [2] | |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.05 - 4 nmol/L | [2] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 5 ng/mL | [3] |
| Accuracy (Recovery) | EMA/FDA Guideline | Within ±15% of nominal | [4] |
| Precision | Inter- & Intra-assay CVs | < 15% (< 3% in some studies) | [3] |
| Sample Matrix | --- | Serum, Urine | [2][3] |
| Derivatization | --- | Not Required |[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of sarcosine. These can be adapted for sarcosine esters, with particular attention to the stability of the ester bond during sample preparation.[6][7]
Protocol 1: GC-MS/MS Method with Derivatization
This method is suitable for volatile and thermally stable compounds, requiring derivatization for polar analytes like sarcosine to improve chromatographic properties.
-
Sample Preparation (Human Urine):
-
Thaw urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Transfer 100 µL of the supernatant to a GC vial.
-
Evaporate the sample to complete dryness under vacuum.[1]
-
-
Derivatization (Silylation):
-
GC-MS/MS Instrumentation and Conditions:
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 80°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 2 minutes.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity. The transition for the sarcosine TMS derivative is typically m/z 116 → 73.[1]
-
Protocol 2: LC-MS/MS Method (Direct Analysis)
This method is advantageous as it often does not require derivatization, allowing for higher throughput.
-
Sample Preparation (Human Serum/Urine):
-
For serum, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of serum.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
For urine, a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase.
-
Transfer the supernatant (from serum) or the diluted sample (from urine) to an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC Column: A column that provides retention for polar compounds is necessary, such as a Phenyl-Hexyl or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[2][5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.[2]
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transition: Monitor the transition for sarcosine, which is m/z 90 → 44.
-
Methodology Visualization
Diagrams are provided to illustrate the logical workflow for cross-validating analytical methods and to compare the two primary techniques discussed.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Key comparison points between GC-MS and LC-MS analytical methods.
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cbspd.com [cbspd.com]
A Comparative Analysis of the Reactivity of N-Methylated vs. Non-Methylated Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of amino acid esters, particularly through N-methylation, is a cornerstone of modern medicinal chemistry and peptide-based drug development. This guide provides an objective, data-driven comparison of the reactivity of N-methylated versus non-methylated amino acid esters, focusing on key reactions relevant to synthesis and biological stability.
Executive Summary
N-methylation introduces significant steric and electronic changes to amino acid esters, profoundly influencing their reactivity. While non-methylated amino acid esters exhibit predictable reactivity patterns in peptide coupling, hydrolysis, and acylation, their N-methylated counterparts present unique challenges and opportunities. This guide will delve into these differences, providing quantitative data where available, detailed experimental protocols, and visualizations of key chemical pathways.
Peptide Coupling: A Tale of Two Amines
The formation of a peptide bond is a fundamental reaction where the differences between N-methylated and non-methylated amino acid esters are most pronounced. The primary challenge with N-methylated residues is the increased steric hindrance and reduced nucleophilicity of the secondary amine, which can lead to slower reaction times, incomplete couplings, and an increased risk of side reactions.[1]
Data Presentation: Coupling Efficiency of Various Reagents
The choice of coupling reagent is critical for successfully incorporating N-methylated amino acids. The following table summarizes the performance of common coupling reagents in this context.
| Coupling Reagent | N-Methylated Amino Acid Coupling Efficiency | Non-Methylated Amino Acid Coupling Efficiency | Key Considerations for N-Methylated Esters |
| HBTU/HCTU | Moderate to Low | High | Often less effective, especially for sterically hindered or consecutive N-methylated residues. |
| HATU | High | High | Widely used and highly effective for N-methylated amino acids. |
| PyBOP | Moderate to High | High | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[1] |
| PyAOP/PyBroP | High to Very High | High | Very potent reagents, often used for particularly difficult couplings. |
| BOP-Cl | High | High | Effective for sterically demanding couplings. |
Experimental Protocol: Standard Peptide Coupling
Objective: To couple an Fmoc-protected amino acid (either N-methylated or non-methylated) to a resin-bound amino acid ester.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
Coupling reagent (e.g., HATU, 4 equivalents)
-
Base (e.g., DIEA or NMM, 8 equivalents)
-
Resin-bound amino acid ester with a free amino group
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the base to initiate the activation. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature. For N-methylated amino acids, longer reaction times or double coupling may be necessary.[1]
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test, such as the Kaiser test for primary amines (non-methylated) or the bromophenol blue test for secondary amines (N-methylated).
Visualization: Peptide Coupling Workflow
Caption: A general workflow for a single cycle of amino acid incorporation in solid-phase peptide synthesis.
Racemization: A Stereochemical Challenge
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant side reaction during peptide synthesis, and it is more pronounced for N-methylated amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be abstracted by a base, leading to a loss of chirality.[2] The increased steric hindrance of N-methylated amino acids can slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions and thus increasing the opportunity for racemization.[2]
Data Presentation: Racemization of Amino Acid Derivatives
| Amino Acid Derivative | Racemization Potential | Key Factors Influencing Racemization |
| Non-Methylated | Low to Moderate | The choice of coupling reagent and base. |
| N-Methylated | Moderate to High | Prolonged activation times, strong bases, and less efficient coupling reagents. |
Experimental Protocol: Analysis of Racemization
Objective: To determine the extent of racemization of an amino acid residue after a coupling reaction.
Materials:
-
Peptide containing the target amino acid residue
-
6 M HCl
-
Derivatization agent (e.g., Marfey's reagent, L-FDAA)
-
HPLC system with a C18 column
Procedure:
-
Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent. This will form diastereomers of the amino acids.
-
HPLC Analysis: Separate the diastereomeric derivatives using reverse-phase HPLC. The L-D and L-L diastereomers will have different retention times, allowing for their quantification.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of the D-isomer, which corresponds to the extent of racemization.
Visualization: Racemization Pathway via Oxazolone Formation
Caption: The primary mechanism of racemization for N-protected amino acids during peptide coupling.
Ester Hydrolysis: Stability of the C-Terminus
The hydrolysis of the ester group is another important reaction, particularly for the stability of the C-terminus of a peptide or amino acid derivative. The rate of hydrolysis can be influenced by both steric and electronic factors.
Data Presentation: Saponification Rates of Phenylalanine and Leucine Methyl Esters
The following data is derived from a study on the saponification of amino acid esters and provides a relative comparison.
| Amino Acid Ester | Relative Saponification Rate |
| Phenylalanine Methyl Ester | ~10 |
| N-Methyl Phenylalanine Methyl Ester | 1 |
| Leucine Methyl Ester | ~10 |
| N-Methyl Leucine Methyl Ester | 1 |
Data is presented as a ratio to illustrate the significant reduction in rate upon N-methylation.[3]
Experimental Protocol: Monitoring Ester Hydrolysis by pH-Stat Titration
Objective: To measure the rate of base-catalyzed hydrolysis of an amino acid ester.
Materials:
-
Amino acid ester
-
Standardized NaOH solution
-
pH-stat titrator
-
Thermostated reaction vessel
Procedure:
-
Setup: Place a solution of the amino acid ester in the thermostated reaction vessel.
-
Titration: Maintain a constant pH in the reaction vessel by the controlled addition of a standardized NaOH solution using the pH-stat titrator. The hydrolysis of the ester produces a carboxylic acid, which will lower the pH. The rate of addition of NaOH required to maintain the pH is directly proportional to the rate of hydrolysis.
-
Data Analysis: Record the volume of NaOH added over time. The initial slope of this curve can be used to determine the initial rate of the hydrolysis reaction.
Acylation of the Amino Group: Impact of N-Methylation
Acylation of the amino group is a common reaction for N-terminal modification of peptides or for the synthesis of various derivatives. Similar to peptide coupling, N-methylation significantly reduces the nucleophilicity and increases the steric bulk of the amino group, making acylation more difficult. This necessitates the use of more reactive acylating agents or harsher reaction conditions to achieve complete conversion.
Conclusion
The N-methylation of amino acid esters introduces a fascinating dichotomy in their chemical reactivity. While it can enhance the therapeutic properties of peptides by increasing metabolic stability and membrane permeability, it also presents significant synthetic challenges. The steric hindrance and reduced nucleophilicity of the N-methylated amine lead to slower reaction rates and an increased propensity for racemization during peptide synthesis. Similarly, these factors can influence the rate of ester hydrolysis and the ease of N-acylation. A thorough understanding of these reactivity differences is paramount for researchers and drug developers to effectively design and synthesize novel peptide-based therapeutics. The careful selection of reagents and optimization of reaction conditions are crucial for harnessing the benefits of N-methylation while mitigating its synthetic drawbacks.
References
Benchmarking the performance of different catalysts for sarcosine esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of sarcosine (N-methylglycine) is a critical reaction in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of the performance of different catalysts for sarcosine esterification, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Catalysts for Sarcosine Esterification
The selection of a catalyst for sarcosine esterification depends on several factors, including the desired reaction scale, sensitivity of the substrates and products to acidic or basic conditions, and the need for catalyst recyclability. The following table summarizes the performance of common homogeneous, heterogeneous, and enzymatic catalysts for amino acid esterification, with specific relevance to sarcosine where data is available.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Product Yield/Conversion | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol or Ethanol, Reflux temperature (e.g., 70°C), Catalyst loading: often used in excess as a solvent additive.[1][2] | High conversion, with yields for some amino acids reaching 40-50% in thin-film reactions.[1][2] | Inexpensive, readily available, high catalytic activity. | Corrosive, difficult to separate from the reaction mixture, generates acidic waste, not recyclable.[1][2] |
| Heterogeneous Acid | Amberlyst-15 | Methanol or other alcohols, Temperatures ranging from room temperature to 120°C.[3] | High yields (up to 97% for some esterifications) and good conversion rates.[3] | Easily separable from the reaction mixture, recyclable, non-corrosive, and environmentally friendly.[3] | Higher initial cost compared to homogeneous catalysts, potential for lower activity in some cases. |
| Enzymatic | Lipases (e.g., from Candida antarctica) | Organic solvents (e.g., 2-methyl-2-butanol/DMSO), Moderate temperatures (e.g., 70°C).[4] | Variable, but can achieve high conversion and enantioselectivity.[4] | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign.[4][5] | Higher cost, potential for lower stability, may require specific solvent systems.[4] |
| Homogeneous Base | Sodium Methoxide (NaOMe) | Anhydrous conditions, high temperatures (e.g., 170°C).[6] | Yields around 84% have been reported for the synthesis of sodium oleoyl sarcosinate.[6] | High yields for specific applications. | Requires anhydrous conditions, high temperatures, and may not be suitable for all sarcosine esters.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sarcosine esterification using different types of catalysts, based on literature descriptions.
Homogeneous Acid Catalysis: Sulfuric Acid
This protocol is a general procedure for the esterification of amino acids using sulfuric acid.
Materials:
-
Sarcosine
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend sarcosine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add concentrated sulfuric acid dropwise to the suspension while stirring. The amount of sulfuric acid can vary, but a common approach is to use it as a co-solvent or in a significant molar excess.
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the sarcosine methyl ester into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography as needed.
Heterogeneous Acid Catalysis: Amberlyst-15
This protocol outlines a general procedure for esterification using the solid acid catalyst Amberlyst-15.
Materials:
-
Sarcosine
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, combine sarcosine, anhydrous methanol, and Amberlyst-15 resin. The catalyst loading is typically in the range of 5-15% by weight of the limiting reactant.
-
Stir the mixture at the desired temperature (can range from room temperature to the reflux temperature of the alcohol) for the required reaction time. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with fresh solvent, dried, and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude sarcosine methyl ester.
-
Further purification can be achieved by distillation or chromatography if necessary.
Enzymatic Catalysis: Immobilized Lipase
This protocol is a general representation of an enzymatic esterification.
Materials:
-
Sarcosine
-
An appropriate alcohol (e.g., methanol, ethanol)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-butanol)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a sealed vial, dissolve or suspend sarcosine and the alcohol in the chosen anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-20% (w/w) of the substrates.
-
If necessary, add activated molecular sieves to the mixture to remove the water produced during the reaction, which can improve the equilibrium conversion.
-
Incubate the reaction mixture at a specific temperature (e.g., 40-70°C) with shaking.
-
Monitor the formation of the sarcosine ester over time using a suitable analytical technique (e.g., HPLC, GC).
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.
-
Evaporate the solvent from the filtrate to obtain the product.
-
Purify the product as required.
Visualizing the Workflow
The selection and evaluation of a suitable catalyst for sarcosine esterification can be streamlined by following a logical experimental workflow.
Caption: Experimental workflow for catalyst selection in sarcosine esterification.
The following diagram illustrates the general signaling pathway for an acid-catalyzed esterification reaction, a common mechanism for catalysts like sulfuric acid and Amberlyst-15.
Caption: Acid-catalyzed sarcosine esterification pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1995007881A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]
A Comparative Analysis of the Bioactivity of Compounds Derived from Methyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of key compounds synthesized from methyl 2-(methylamino)acetate, also known as sarcosine methyl ester. The compounds discussed include sarcosine, creatine and its derivatives, and a class of 2-methylamino-4-substituted-1,3-thiazoles. This document summarizes their synthesis, biological activities, and underlying mechanisms, supported by available quantitative data and detailed experimental protocols.
I. Overview of Synthesized Compounds and their Bioactivities
This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. The primary derivatives explored in this guide exhibit distinct pharmacological profiles:
-
Sarcosine (N-methylglycine): This N-methyl derivative of glycine acts as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[1][2] Its bioactivity is primarily associated with the modulation of glutamatergic neurotransmission, showing potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease.[3][4][5]
-
Creatine and its Derivatives: Synthesized from sarcosine, creatine and its analogues are known for their neuroprotective and antioxidant properties.[6][7][8] These compounds play a crucial role in cellular energy metabolism and have been investigated for their therapeutic potential in conditions associated with oxidative stress and neuronal damage, such as stroke and neurodegenerative diseases.[2][6]
-
2-Methylamino-4-substituted-1,3-thiazoles: This class of compounds, synthesized from N-methylthiourea (a conceptual derivative of sarcosine), has demonstrated significant antiproliferative activity against various cancer cell lines.[5] Their mechanism of action is an area of active investigation in cancer research.
II. Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of the discussed compounds, allowing for a direct comparison of their potency.
Table 1: Sarcosine Activity at the NMDA Receptor
| Compound | Bioactivity | Assay System | EC50 | Reference |
| Sarcosine | NMDA Receptor Co-agonist | Whole-cell recordings from cultured embryonic mouse hippocampal neurons | 26 ± 3 µM | [9] |
| Glycine | NMDA Receptor Co-agonist | Whole-cell recordings from cultured embryonic mouse hippocampal neurons | 61 ± 8 nM | [9] |
Table 2: Antiproliferative Activity of 2-Methylamino-4-substituted-1,3-thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | NCI-H322 (Lung Cancer) | 7.1 | [4] |
| A549 (Lung Cancer) | 1.4 | [4] | |
| A431 (Epidermal Cancer) | 3.1 | [4] | |
| T98G (Glioblastoma) | 3.4 | [4] | |
| Morpholine substituted thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | 8 | [4] |
Table 3: Neuroprotective and Antioxidant Effects of Creatine Derivatives (Qualitative and Semi-Quantitative Data)
| Compound/Derivative | Model System | Bioactivity | Key Findings | Reference |
| Creatine and derivatives | In vitro model of Parkinson's Disease (6-OHDA-induced oxidative stress on synaptosomes) | Neuroprotection | Maintained synaptosomal viability by 71-73% and GSH levels by 70-80% compared to the toxin-treated group. | [1][10] |
| Creatine and derivatives | In vitro model of oxidative stress (tert-butyl hydroperoxide on mitochondria) | Neuroprotection | Maintained GSH levels by 70-80% and reduced MDA production by 35-39% compared to the toxin-treated group. | [1] |
| Creatine and derivatives | In vitro model of non-enzymatic lipid peroxidation (iron/ascorbate on microsomes) | Antioxidant | Reduced MDA production by 42-45% compared to the toxic agent. | [1] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle controls.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plates to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Neuroprotection Assays for Creatine Derivatives
These assays assess the ability of compounds to protect neuronal components from oxidative stress-induced damage.
Models of Oxidative Stress:
-
6-hydroxydopamine (6-OHDA) on synaptosomes: Mimics dopamine neuron degeneration in Parkinson's disease.
-
tert-butyl hydroperoxide on mitochondria: Induces lipid peroxidation and mitochondrial dysfunction.
-
Iron/ascorbate on microsomes: Induces non-enzymatic lipid peroxidation.
General Procedure:
-
Isolation of Subcellular Fractions: Isolate synaptosomes, mitochondria, and microsomes from rat brain tissue by differential centrifugation.[1]
-
Compound Incubation: Pre-incubate the isolated fractions with the test compounds (e.g., creatine derivatives at 38 µM) for a specified period.[1]
-
Induction of Oxidative Stress: Expose the pre-incubated fractions to the respective toxins (6-OHDA, tert-butyl hydroperoxide, or iron/ascorbate).
-
Biochemical Analysis:
-
Cell Viability: Measure parameters like lactate dehydrogenase (LDH) release.
-
Oxidative Stress Markers: Quantify levels of reduced glutathione (GSH) and malondialdehyde (MDA), a marker of lipid peroxidation.
-
-
Data Analysis: Compare the levels of viability and oxidative stress markers in the compound-treated groups to the toxin-only and control groups to determine the neuroprotective and antioxidant effects.[1]
IV. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by the synthesized compounds.
References
- 1. Newly Synthesized Creatine Derivatives as Potential Neuroprotective and Antioxidant Agents on In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1097578C - Production process of high-purity creatine and its monohydrate - Google Patents [patents.google.com]
- 8. How Creatine Is Made: Complete Manufacturing Process [swasthum.com]
- 9. Page loading... [wap.guidechem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of methyl 2-(methylamino)acetate. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, the information provided below is based on general best practices for the disposal of related chemical compounds (amino acid esters). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if available, the official SDS for this compound before handling or disposal. The data for related compounds is for informational purposes only and may not accurately reflect the properties of this compound.
Quantitative Data of Structurally Similar Compounds
To provide a context for the potential hazards, the following table summarizes key data for chemically related substances. This information should be used as a preliminary guide and not as a direct substitute for the specific SDS of this compound.
| Property | Methyl Acetate | 2-(Methylamino)ethanol | Methyl 2-(methylamino)benzoate |
| CAS Number | 79-20-9 | 109-83-1 | 85-91-6 |
| Molecular Formula | C₃H₆O₂ | C₃H₉NO | C₉H₁₁NO₂ |
| Flash Point | -13 °C (8.6 °F)[1] | Not Available | Not Available |
| GHS Hazard Statements | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[1][2] | Combustible liquid, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[3] | Causes skin irritation, Causes serious eye irritation.[4][5] |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant.[2][6] | Dispose of contents/container to an approved waste disposal plant.[3] | Should not be released into the environment. Sweep up and shovel into suitable containers for disposal.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. The following steps outline a general procedure that should be adapted to your specific institutional guidelines.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental for safe disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated solid hazardous waste container.
-
Contaminated disposables such as weighing boats, gloves, and wipes should also be placed in the solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated aqueous or organic hazardous waste container, depending on the solvent used.
-
Do not mix incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[7]
-
Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.
-
Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Container Management and Storage
-
Ensure all waste containers are securely sealed and properly labeled with their contents.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
Waste must be stored at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]
Final Disposal
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.
-
Never dispose of chemical waste in the standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[2][10]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acs.org [acs.org]
- 4. epa.gov [epa.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 2-(methylamino)acetate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 2-(methylamino)acetate. The following information is compiled from data on structurally similar compounds, namely Methyl acetate and Methylamine Acetate. It is imperative to handle this substance with extreme caution and to treat it as potentially hazardous. This guide is intended for use by trained professionals in a laboratory setting.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound is anticipated to be a flammable liquid that may cause serious eye irritation and skin irritation. Inhalation of vapors may lead to drowsiness or dizziness. Therefore, strict adherence to the following PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye contact which may cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use. | To prevent skin contact. |
| Body Protection | Flame-retardant lab coat. For larger quantities or potential for splashing, a chemical-resistant apron should be worn. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of potentially harmful vapors. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling of this compound.
Experimental Workflow
Caption: General workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of chemical waste through your institution's hazardous waste program.
-
Contaminated materials such as gloves, absorbent pads, and lab coats should also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE as outlined in Table 1, including respiratory protection.
-
Contain: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][2]
-
Collect: Carefully collect the absorbed material and any contaminated items into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's procedures.
For large spills, evacuate the laboratory and contact your institution's emergency response team.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
